molecular formula C18H17F3N4O B14907752 AP14145

AP14145

Numéro de catalogue: B14907752
Poids moléculaire: 362.3 g/mol
Clé InChI: NLXYWXWZVMFJQS-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AP14145 is a useful research compound. Its molecular formula is C18H17F3N4O and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H17F3N4O

Poids moléculaire

362.3 g/mol

Nom IUPAC

N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide

InChI

InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1

Clé InChI

NLXYWXWZVMFJQS-SNVBAGLBSA-N

SMILES isomérique

C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C

SMILES canonique

CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C

Origine du produit

United States

Foundational & Exploratory

AP14145: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its molecular interactions and experimental workflows. The information presented herein is intended to support further research and development of KCa2 channel modulators for therapeutic applications, particularly in the context of atrial fibrillation.[2][3]

Core Mechanism of Action: Negative Allosteric Modulation of KCa2.2 and KCa2.3 Channels

This compound exerts its pharmacological effect by acting as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2][4] Unlike direct pore blockers, this compound binds to a site distinct from the ion conduction pathway. This binding event shifts the calcium-dependence of channel activation, making the channels less sensitive to intracellular calcium.[1][2] The presence of this compound increases the concentration of Ca2+ required to open the channel, thereby reducing potassium efflux.[1][2] The inhibitory effect of this compound is strongly dependent on the presence of two specific amino acids within the channel protein: S508 and A533.[1][2]

Signaling Pathway of this compound Action

AP14145_Mechanism cluster_cell Cardiomyocyte This compound This compound KCa2 KCa2.2 / KCa2.3 Channel (S508, A533) This compound->KCa2 Binds allosterically AERP Prolonged AERP This compound->AERP Ultimately causes K_ion_out K⁺ Efflux KCa2->K_ion_out Mediates CaM Calmodulin (CaM) CaM->KCa2 Activates Ca2_ion Ca²⁺ Ca2_ion->CaM Binds to K_ion_in K⁺ Repolarization Atrial Repolarization K_ion_out->Repolarization Contributes to Repolarization->AERP Inhibition leads to

Caption: Mechanism of this compound as a negative allosteric modulator of KCa2 channels.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound
Target ChannelParameterValueCell LineReference
hKCa2.2 (SK2) IC501.1 ± 0.3 µMHEK293[1]
hKCa2.3 (SK3) IC501.1 ± 0.3 µMHEK293[1]
hKCa2.3 (SK3)EC50 of Ca²⁺ (Control)0.36 ± 0.02 µMHEK293[1][2]
hKCa2.3 (SK3)EC50 of Ca²⁺ (+10 µM this compound)1.2 ± 0.1 µMHEK293[1][2]
hERG (KV11.1)IC5071.8 µM-[4]
Kir3.1/Kir3.4 (IKACh)IC509.3 µM-[4]
KV1.5 (IKur)Inhibition at 30 µMNot Significant-[4]
KV7.1/KCNE1 (IKs)Inhibition at 30 µMNot Significant-[4]
KV4.3/KChiP2 (Ito)Inhibition at 30 µMNot Significant-[4]
Kir2.1 (IK1)Inhibition at 30 µMNot Significant-[4]
NaV1.5Inhibition at 15 µMNot Significant-[4]
CaV1.2Inhibition at 1-10 µMNot Significant-[4]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
SpeciesModelDosageEffectReference
RatAnesthetized2.5 and 5 mg/kg (IV bolus)Concentration-dependent prolongation of Atrial Effective Refractory Period (AERP)[1][4]
RatIsolated Perfused Heart10 µMIncreased AERP duration[4]
Guinea PigIsolated Heart (Langendorff)-Prolonged AERP without prolonging QTcB interval[5][6]
Guinea PigIn Vivo (Atrially Paced)13.3 mg/kg (infusion)AERP increased to 113 ± 6 ms from 75 ± 3 ms[5][6]
MouseBeam Walk Test10 mg/kgNo apparent acute CNS effects[1][2]
PigVernakalant-resistant AF5 mg/kg (bolus)Cmax: 8355 nmol/L, t½: 24.3 minutes[4]
GoatPersistent AF20 mg/kg/h (infusion)Terminated AF in 5 of 6 animals; profoundly increased ERP[7][8]

Experimental Protocols

Patch-Clamp Electrophysiology for KCa2 Channel Inhibition

This protocol details the methodology used to determine the IC50 of this compound on heterologously expressed KCa2 channels.

Cell Culture and Transfection:

  • HEK293 cells are stably transfected with the cDNA encoding for human KCa2.2 or KCa2.3 channels.

  • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Electrophysiological Recordings:

  • Whole-cell or inside-out patch-clamp configurations are used.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a known concentration of free Ca²⁺ (e.g., 1 µM) buffered with EGTA.

  • The external solution contains a physiological salt solution.

  • Currents are evoked by voltage ramps or steps.

  • This compound is applied at increasing concentrations to determine a concentration-response curve.

Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of this compound.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Experimental Workflow: Patch-Clamp Analysis

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells stably expressing hKCa2.2 or hKCa2.3 start->cell_prep patch Establish whole-cell or inside-out patch clamp cell_prep->patch record_base Record baseline KCa2 current patch->record_base apply_drug Apply increasing concentrations of this compound record_base->apply_drug record_drug Record KCa2 current at each concentration apply_drug->record_drug record_drug->apply_drug Next concentration analyze Calculate % inhibition and fit to Hill equation record_drug->analyze All concentrations tested end Determine IC50 analyze->end

Caption: Workflow for determining the IC50 of this compound on KCa2 channels.

In Vivo Electrophysiological Studies in Anesthetized Rats

This protocol outlines the procedure to assess the effect of this compound on the atrial effective refractory period (AERP) in vivo.

Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized.

  • A bipolar pacing electrode is placed on the right atrium to stimulate the heart.

  • ECG is monitored continuously.

AERP Measurement:

  • The atria are paced with a train of stimuli followed by a premature stimulus.

  • The AERP is defined as the longest coupling interval that fails to elicit a propagated atrial response.

  • Baseline AERP is measured.

Drug Administration and Measurement:

  • This compound is administered as an intravenous bolus injection at various doses.

  • AERP is measured at multiple time points post-injection to determine the time course and magnitude of the effect.

Data Analysis:

  • The change in AERP from baseline is calculated for each dose and time point.

  • Concentration-response curves can be generated if plasma concentrations of this compound are measured.

Site-Directed Mutagenesis

To identify the amino acid residues crucial for this compound's inhibitory action, site-directed mutagenesis is performed.

Mutagenesis Procedure:

  • The cDNA for the KCa2 channel is used as a template.

  • Primers containing the desired point mutations (e.g., S508A, A533G) are designed.

  • PCR-based site-directed mutagenesis is performed to introduce the mutations.

  • The mutated cDNA is sequenced to confirm the desired mutation.

Functional Analysis:

  • The mutated channel is expressed in a suitable cell line (e.g., HEK293).

  • Patch-clamp experiments are conducted as described in section 3.1 to assess the inhibitory effect of this compound on the mutated channel.

  • A loss or significant reduction in the inhibitory effect of this compound on the mutated channel indicates the importance of that specific amino acid residue.

Logical Relationship: Identifying Binding Determinants

Mutagenesis_Logic hypothesis Hypothesis: S508 and A533 are critical for this compound binding mutate_S508 Mutate S508 in KCa2.3 hypothesis->mutate_S508 mutate_A533 Mutate A533 in KCa2.3 hypothesis->mutate_A533 express_mutants Express mutant channels in HEK293 cells mutate_S508->express_mutants mutate_A533->express_mutants test_this compound Test inhibitory effect of this compound express_mutants->test_this compound result Observation: Inhibitory effect is strongly reduced test_this compound->result conclusion Conclusion: S508 and A533 are key determinants for inhibition result->conclusion

Caption: Logical workflow for identifying key amino acids for this compound action.

Conclusion and Implications

This compound is a valuable research tool and a promising therapeutic candidate. Its mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels provides a targeted approach to prolonging the atrial effective refractory period.[1][2][4] The selectivity of this compound for KCa2 channels over other cardiac ion channels, coupled with its lack of apparent central nervous system side effects in preclinical models, suggests a favorable safety profile.[1][5] The detailed understanding of its molecular mechanism, including the identification of key interacting amino acid residues, will facilitate the development of next-generation KCa2 channel inhibitors for the treatment of atrial fibrillation and potentially other conditions where KCa2 channel modulation is beneficial.[1][2]

References

AP14145: A Negative Allosteric Modulator of KCa2 Channels - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP14145, a novel negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2][3] Its primary mechanism involves decreasing the sensitivity of these channels to intracellular calcium (Ca²⁺).[1] By binding to a site distinct from the calcium-binding site, this compound shifts the concentration-response curve for calcium, requiring higher intracellular calcium concentrations to achieve channel activation.[1][2] This modulatory effect is strongly dependent on the presence of two specific amino acids, S508 and A533, located in the inner pore of the KCa2.3 channel.[1][2] This action leads to a reduction in potassium efflux, thereby prolonging the repolarization phase of the action potential, particularly in atrial cells where KCa2 channels are prominently expressed.[4][5]

Signaling Pathway of KCa2 Channel Modulation by this compound

Mechanism of this compound Action on KCa2 Channels cluster_membrane Cell Membrane KCa2 KCa2 Channel (KCa2.2/KCa2.3) K_efflux K⁺ Efflux KCa2->K_efflux Mediates AP14145_site Allosteric Binding Site (S508, A533) AP14145_site->KCa2 Modulates CaM Calmodulin (CaM) AP14145_site->CaM Reduces Ca²⁺ Sensitivity CaM->KCa2 Activates Ca_in Intracellular Ca²⁺ Ca_in->CaM Binds to This compound This compound This compound->AP14145_site Binds to Repolarization Cellular Repolarization K_efflux->Repolarization Contributes to

Caption: this compound binds to an allosteric site on the KCa2 channel, reducing its sensitivity to calcium-bound Calmodulin and thereby inhibiting potassium efflux.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound
Target ChannelAssay TypeParameterValueReference
hKCa2.2 (SK2) Whole-cell patch clampIC₅₀1.1 ± 0.3 µM[1][2]
hKCa2.3 (SK3) Whole-cell patch clampIC₅₀1.1 ± 0.3 µM[1][2]
hKCa2.3 (SK3) Whole-cell patch clampIC₅₀1.3 ± 0.4 µmol/L[6]
hKCa2.3 Inside-out patch clampEC₅₀ of Ca²⁺ (Control)0.36 ± 0.02 µM[1][2]
hKCa2.3 Inside-out patch clampEC₅₀ of Ca²⁺ (+10 µM this compound)1.2 ± 0.1 µM[1][2]
hKCa2.3 Inside-out patch clampHill Coefficient (Control)5.2 ± 0.3[1]
hKCa2.3 Inside-out patch clampHill Coefficient (+10 µM this compound)1.2 ± 0.1[1]
hKCa1.1 Not specified% Inhibition at 10 µM50%[3]
hKCa2.1 Not specified% Inhibition at 10 µM90%[3]
hKCa3.1 Not specified% Inhibition at 10 µMNo effect[3]
hERG (KV11.1) Whole-cell patch clampIC₅₀71.8 ± 0.5 µM[5][6]
Kir3.1/Kir3.4 (IKACh) Not specifiedIC₅₀9.3 µM[3][6]
KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1 Not specifiedEffect at 30 µMNo significant effect[3]
NaV1.5 Not specifiedEffect at 15 µMNo significant effect[3]
CaV1.2 Not specifiedEffect at 1-10 µMNo significant block[3]
Table 2: In Vivo Pharmacological Effects of this compound
SpeciesModelParameterDoseEffectReference
Rat AnesthetizedAtrial Effective Refractory Period (AERP)2.5 and 5 mg/kg (bolus)Significant prolongation[1]
Rat Isolated perfused heartAtrial Effective Refractory Period (AERP)10 µMIncreased duration[3]
Pig Vernakalant-resistant Atrial FibrillationTermination of AF8 mg/kgReverted to sinus rhythm in 8/8 pigs[6]
Mouse Beam walk testCNS effects10 mg/kgNo apparent effects[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Electrophysiology: Patch-Clamp Recordings

Objective: To determine the mechanism of action, potency (IC₅₀), and selectivity of this compound on heterologously expressed KCa2 channels.[1][2]

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the KCa2 channel subtype of interest (e.g., hKCa2.2, hKCa2.3).[1][4]

Methodology:

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., Geneticin, Hygromycin).[4]

  • Recording Configuration: Both whole-cell and inside-out patch-clamp configurations are utilized.

    • Whole-cell: To measure macroscopic currents and determine IC₅₀ values. The pipette solution contains a known concentration of free Ca²⁺ (e.g., 400 nM), and the external solution is a standard physiological saline.

    • Inside-out: To investigate the effect of this compound on the Ca²⁺ sensitivity of the channel. The patch is excised, and the intracellular face is exposed to solutions with varying Ca²⁺ concentrations, with and without this compound.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized.

    • For IC₅₀ determination, currents are measured at a specific membrane potential before and after the application of increasing concentrations of this compound. Data are normalized and fitted to a Hill equation.

    • For Ca²⁺ sensitivity, concentration-response curves for Ca²⁺ are generated in the absence and presence of this compound to determine the EC₅₀ shift.

Experimental Workflow for Patch-Clamp Analysis

Patch-Clamp Electrophysiology Workflow A Cell Culture (e.g., HEK293 expressing KCa2) B Prepare Patch Pipette (Internal Solution with known [Ca²⁺]) A->B C Establish Gigaseal and Obtain Recording Configuration (Whole-cell or Inside-out) B->C D Record Baseline Current C->D E Perfuse with this compound (Varying concentrations) D->E F Record Post-Drug Current E->F G Data Analysis (Normalization, Curve Fitting) F->G H Determine IC₅₀ and EC₅₀ Shift G->H

Caption: Workflow for assessing this compound activity using patch-clamp electrophysiology.

In Vivo/Ex Vivo Assessment of Atrial Refractoriness

Objective: To evaluate the biological efficacy of this compound on atrial electrophysiology.[1]

Animal Model: Male Sprague-Dawley rats (250-350 g).[1]

Methodology (Ex Vivo - Langendorff Perfusion):

  • Heart Isolation: Rats are anesthetized, and the heart is excised and connected to a Langendorff retrograde perfusion system.[1]

  • Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, saturated with 95% O₂ / 5% CO₂).[1]

  • Electrophysiological Measurement:

    • A bipolar pacing electrode is placed on the right atrium.

    • The Atrial Effective Refractory Period (AERP) is measured by applying electrical stimulation (S1-S2 protocol). The AERP is defined as the longest S1-S2 interval that fails to elicit an action potential.

  • Drug Application: this compound is added to the perfusate, and AERP measurements are repeated.

Methodology (In Vivo - Anesthetized Rat):

  • Animal Preparation: Rats are anesthetized, and ECG leads are placed to monitor cardiac activity.

  • Drug Administration: this compound or vehicle is administered via bolus injection (e.g., intravenous).[3]

  • AERP Measurement: AERP is measured using programmed electrical stimulation via epicardial electrodes. Measurements are taken at baseline and at various time points post-injection.[1]

Site-Directed Mutagenesis

Objective: To identify the amino acid residues critical for the inhibitory action of this compound.[1][2]

Methodology:

  • Mutation Design: Based on the structure of the KCa2 channel and known binding sites of other modulators, specific amino acid residues (e.g., S508, A533) are selected for mutation.

  • Plasmid Mutagenesis: A plasmid containing the cDNA for the KCa2 channel is used as a template. PCR-based site-directed mutagenesis is performed to substitute the target amino acids with others (e.g., Alanine scanning).

  • Sequence Verification: The mutated plasmid is sequenced to confirm the desired mutation.

  • Functional Expression: The mutated channel is heterologously expressed in a suitable cell line (e.g., HEK293).

  • Electrophysiological Testing: Patch-clamp analysis is performed on cells expressing the mutant channel to assess the inhibitory effect of this compound. A loss or significant reduction in potency indicates the mutated residue is critical for drug action.

Logical Flow for Site-Directed Mutagenesis

Site-Directed Mutagenesis Logic Flow A Identify Potential Binding Site Residues (e.g., S508, A533) B Create Mutant KCa2 Channel cDNA via PCR A->B C Verify Mutation by Sequencing B->C D Transfect Cells (e.g., HEK293) with Mutant Channel C->D E Perform Patch-Clamp with this compound D->E F Compare IC₅₀ (Mutant vs. Wild-Type) E->F G Conclusion: Residue is Critical F->G IC₅₀ Significantly Increased H Conclusion: Residue is Not Critical F->H No Significant Change in IC₅₀

Caption: Logical workflow to identify key amino acid residues for this compound binding.

Conclusion

This compound is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these channels, has been well-characterized through a combination of electrophysiological, molecular, and in vivo studies. The data presented herein demonstrate its potential as a valuable research tool for studying KCa2 channel function and as a lead compound for the development of novel anti-arrhythmic therapies, particularly for atrial fibrillation.[2] The provided experimental frameworks serve as a guide for the further investigation and characterization of this compound and similar modulators.

References

AP14145: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as a KCa2 Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] Its mechanism of action involves reducing the channel's sensitivity to intracellular calcium, thereby inhibiting channel opening. This activity is critically dependent on the presence of two specific amino acid residues, S508 and A533, within the ion channel pore.[1][2] this compound has demonstrated efficacy in preclinical models of atrial fibrillation by prolonging the atrial effective refractory period (AERP) without significant central nervous system (CNS) side effects, making it a promising candidate for the development of novel antiarrhythmic therapies.[1][2] This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, mechanism of action, and key experimental methodologies related to this compound.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are key regulators of neuronal excitability and cardiac action potential duration. Their activation by intracellular calcium leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). In the heart, KCa2.2 and KCa2.3 are predominantly expressed in the atria, and their inhibition is a promising strategy for the treatment of atrial fibrillation (AF).[2][3]

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of KCa2 channels and as a lead compound for the development of atrial-selective antiarrhythmic drugs.[1] This document details the current understanding of its interaction with the KCa2 channel, summarizing the quantitative data, experimental procedures, and the molecular basis of its activity.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for this compound, involving systematic chemical modifications and their impact on KCa2 channel inhibition, are not extensively available in the public domain. However, the existing research provides crucial insights into the molecular determinants of its inhibitory activity, focusing on the interaction between the compound and the channel protein.

The primary determinant of this compound's inhibitory effect lies in its interaction with two specific amino acid residues in the inner pore of the KCa2 channel: Serine 508 (S508) and Alanine 533 (A533) (numbering according to the rat KCa2.3 sequence).[1][2] Site-directed mutagenesis studies have shown that the mutation of these residues to those found in the this compound-insensitive KCa3.1 channel (Threonine and Valine, respectively) completely abolishes the inhibitory effect of this compound.[4] This indicates a highly specific binding pocket for this compound within the channel pore.

This compound is a structural analog of another KCa2 negative allosteric modulator, NS8593. Both compounds are believed to share a similar binding site and mechanism of action.[1] The subtle structural differences between this compound and NS8593 may account for their differing CNS safety profiles, with this compound showing a reduced tendency to induce CNS-related side effects in preclinical models.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity on KCa2 channels and other ion channels.

Target Parameter Value Reference
hKCa2.2 (SK2)IC501.1 ± 0.3 µM[1][2]
hKCa2.3 (SK3)IC501.1 ± 0.3 µM[1][2]
hKCa2.3EC50 of Ca2+ (Control)0.36 ± 0.02 µM[1][2]
hKCa2.3EC50 of Ca2+ (+10 µM this compound)1.2 ± 0.1 µM[1][2]
hKCa1.1% Inhibition at 10 µM50%[5]
hKCa2.1% Inhibition at 10 µM90%[5]
hKCa3.1% Inhibition at 10 µMNo effect[5]
hERG (KV11.1)IC5071.8 µM[5]
Kir3.1/Kir3.4 (IKACh)IC509.3 µM[5]
KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, NaV1.5, CaV1.2% Inhibition at 10-30 µMNo significant effect[5]
In Vivo Effect Species Dose Effect Reference
Atrial Effective Refractory Period (AERP) ProlongationRat2.5 and 5 mg/kg (IV)Significant increase in AERP[1][5]
CNS Effects (Beam Walk Test)Mouse10 mg/kgNo apparent CNS effects[1][2]

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] This means that it does not directly block the channel pore in a voltage-dependent manner. Instead, it binds to a site distinct from the calcium-binding site and reduces the channel's affinity for its primary activator, intracellular Ca2+.[1] This is evidenced by the rightward shift in the Ca2+ concentration-response curve in the presence of this compound, leading to a higher EC50 value for calcium.[1][2]

The functional consequence of this is a reduced probability of channel opening at a given intracellular Ca2+ concentration, leading to decreased potassium efflux and a prolongation of the action potential duration, particularly in atrial cardiomyocytes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

AP14145_Mechanism cluster_cell Atrial Cardiomyocyte Ca_influx Intracellular Ca2+ (e.g., from L-type Ca2+ channels) CaM Calmodulin (CaM) Ca_influx->CaM binds KCa2 KCa2.2 / KCa2.3 Channel CaM->KCa2 activates K_efflux K+ Efflux KCa2->K_efflux This compound This compound This compound->KCa2 negatively modulates (binds to S508/A533) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization APD Action Potential Duration Hyperpolarization->APD shortens

Caption: Mechanism of this compound action on KCa2 channels in an atrial cardiomyocyte.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start cell_culture HEK293 cells stably expressing hKCa2.2 or hKCa2.3 start->cell_culture patch_pipette Prepare patch pipette with intracellular solution cell_culture->patch_pipette giga_seal Form a giga-ohm seal (whole-cell or inside-out patch) patch_pipette->giga_seal record_baseline Record baseline KCa2 currents (e.g., with 400 nM free Ca2+) giga_seal->record_baseline apply_this compound Apply this compound at varying concentrations record_baseline->apply_this compound record_inhibition Record inhibited currents apply_this compound->record_inhibition data_analysis Analyze data to determine IC50 record_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using patch-clamp electrophysiology.

Experimental Protocols

Patch-Clamp Electrophysiology
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human KCa2.2 or KCa2.3 channels are commonly used.[1]

  • Recording Configuration: Both whole-cell and inside-out patch-clamp configurations can be employed to measure KCa2 channel currents.[1]

  • Solutions:

    • Extracellular (Pipette) Solution (for inside-out): Contains a high concentration of potassium (e.g., 150 mM KCl), HEPES for pH buffering, and EGTA to chelate free calcium.

    • Intracellular (Bath) Solution (for inside-out): Similar to the extracellular solution but with a defined free calcium concentration (e.g., 400 nM) to activate the KCa2 channels. Various free Ca2+ concentrations are used to determine the Ca2+ dose-response relationship.

  • Voltage Protocol: Currents are typically elicited by voltage ramps (e.g., from -80 mV to +80 mV) to observe the characteristic inward rectification of KCa2 channels.[1]

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in current amplitude at a specific voltage. The concentration-response data are fitted with a Hill equation to determine the IC50 value. The effect on calcium sensitivity is determined by measuring the Ca2+ EC50 in the absence and presence of this compound.[1][2]

In Vivo Electrophysiology (Atrial Effective Refractory Period)
  • Animal Model: Anesthetized rats (e.g., Sprague-Dawley) are used.[1][2]

  • Procedure:

    • Anesthetize the animal and insert a catheter into a vein (e.g., jugular vein) for drug administration.

    • Introduce a pacing catheter into the right atrium.

    • The atrium is paced at a constant cycle length.

    • Programmed electrical stimulation with progressively shorter coupling intervals is used to determine the AERP, defined as the longest coupling interval that fails to elicit a propagated response.

    • This compound or vehicle is administered intravenously, and AERP measurements are repeated at various time points.[1]

  • Data Analysis: The change in AERP from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.

CNS Safety Assessment (Beam Walk Test)
  • Animal Model: Mice are used for this behavioral test.[1][2]

  • Procedure:

    • Animals are trained to traverse a narrow wooden beam.

    • After a baseline measurement of the time taken to cross the beam and the number of foot slips, animals are administered this compound or vehicle.

    • The test is repeated at specified time points post-dosing.

  • Data Analysis: The performance on the beam walk test is compared between the drug-treated and vehicle-treated groups to assess for any motor coordination deficits indicative of CNS side effects.[1]

Conclusion

This compound is a selective and potent negative allosteric modulator of KCa2.2 and KCa2.3 channels with a well-defined mechanism of action at the molecular level. Its inhibitory effect is critically dependent on the presence of S508 and A533 in the channel pore. While comprehensive ligand-based SAR data for this compound is not yet publicly available, the existing information on its interaction with the KCa2 channel provides a strong foundation for the rational design of next-generation modulators with improved potency, selectivity, and pharmacokinetic properties. The favorable preclinical profile of this compound, particularly its atrial-selective effects and lack of CNS liabilities, underscores the therapeutic potential of targeting KCa2 channels for the management of atrial fibrillation. Further research into the detailed SAR of this compound and its analogs will be instrumental in advancing this promising class of compounds towards clinical application.

References

AP14145: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of AP14145, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Core Pharmacological Profile

This compound is an investigational compound that has demonstrated potential as an atrial-selective antiarrhythmic agent. Its primary mechanism of action is the inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channels, which are key regulators of atrial repolarization.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the potassium pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca²⁺).[1][2] This inhibitory effect is strongly dependent on the presence of two specific amino acids within the channel's inner pore: serine 508 (S508) and alanine 533 (A533).[1][2] By decreasing the calcium sensitivity, this compound effectively reduces the potassium efflux through these channels during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][2]

The compound functionally competes with positive allosteric modulators of KCa2 channels, such as NS309. This compound has been shown to reverse the channel activation mediated by NS309, further supporting its classification as a negative allosteric modulator.[1]

Mechanism of Action of this compound on KCa2 Channels cluster_membrane Cell Membrane KCa2 KCa2.2 / KCa2.3 Channel K_efflux K⁺ Efflux KCa2->K_efflux CaM Calmodulin (CaM) CaM->KCa2 activates Ca Intracellular Ca²⁺ Ca->CaM binds This compound This compound This compound->KCa2 inhibits (allosterically) NS309 NS309 (Positive Modulator) This compound->NS309 competes with NS309->KCa2 activates (allosterically) Repolarization Atrial Repolarization K_efflux->Repolarization AERP AERP Prolongation Repolarization->AERP leads to

This compound negative allosteric modulation of KCa2 channels.
Pharmacodynamics

The primary pharmacodynamic effect of this compound is the concentration-dependent prolongation of the atrial effective refractory period (AERP).[1][2] In preclinical models, this effect has been observed both ex vivo in isolated perfused hearts and in vivo in anesthetized rats.[1][3] Notably, this compound demonstrates functional atrial selectivity, meaning it prolongs atrial repolarization without significantly affecting ventricular repolarization, as measured by the QTc interval.[3] This profile suggests a reduced risk of ventricular proarrhythmias, a significant concern with many existing antiarrhythmic drugs.[3] Studies in porcine and goat models of atrial fibrillation (AF) have shown that this compound can terminate vernakalant-resistant AF and prevent its reinduction.[4][5][6]

Pharmacokinetics

Pharmacokinetic data for this compound is limited. In a study involving Landrace pigs, a 5 mg/kg intravenous bolus injection resulted in a maximum plasma concentration (Cmax) of 8355 nmol/L and a plasma half-life (t½) of approximately 24.3 minutes.[4][7] The calculated polar surface area of this compound is higher than that of other KCa2 modulators like NS8593, suggesting a lower propensity to cross the blood-brain barrier.[1] This is supported by in vivo studies where this compound did not induce acute central nervous system (CNS) effects at doses that were effective in prolonging AERP.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy

Parameter Channel Value Species Assay Reference
IC₅₀ hKCa2.2 (SK2) 1.1 ± 0.3 µM Human Patch Clamp [1][2]
IC₅₀ hKCa2.3 (SK3) 1.1 ± 0.3 µM Human Patch Clamp [1][2][4]
EC₅₀ of Ca²⁺ (Control) hKCa2.3 0.36 ± 0.02 µM Human Patch Clamp [1][2]

| EC₅₀ of Ca²⁺ (+10 µM this compound) | hKCa2.3 | 1.2 ± 0.1 µM | Human | Patch Clamp |[1][2] |

Table 2: In Vitro Selectivity Profile

Channel Current This compound Concentration % Inhibition / IC₅₀ Species Reference
hKCa1.1 (BK) - 10 µM ~50% Human [1][4]
hKCa3.1 (IK) - 10 µM No effect Human [4]
hERG (Kv11.1) IKr - IC₅₀ = 71.8 µM Human [3][4]
Kir3.1/Kir3.4 IKACh - IC₅₀ = 9.3 µM Human [4][6]
Kv1.5 IKur 30 µM Not significant Human [4][6]
Kv7.1/KCNE1 IKs 30 µM Not significant Human [4][6]
Kv4.3/KChiP2 Ito 30 µM Not significant Human [4][6]
Kir2.1 IK1 30 µM Not significant Human [4][6]
Nav1.5 INa 15 µM Not significant Human [4][6]

| CaV1.2 | ICaL | 1-10 µM | Not significant | Human |[4] |

Table 3: In Vivo and Ex Vivo Efficacy

Model Parameter Dose/Concentration Effect Reference
Anesthetized Rat (in vivo) AERP 2.5 mg/kg i.v. Significant prolongation [1][4]
Anesthetized Rat (in vivo) AERP 5.0 mg/kg i.v. Significant prolongation [1][4]
Isolated Perfused Rat Heart AERP 10 µM Increased duration [1][4]
Anesthetized Guinea Pig (in vivo) AERP 13.3 mg/kg Increased to 113 ± 6 ms from 75 ± 3 ms [3]
Anesthetized Guinea Pig (in vivo) QTcB 13.3 mg/kg No effect [3]
Porcine AF Model AF Termination - Effective in vernakalant-resistant AF [4][6]

| Goat Persistent AF Model | AF Termination | 20 mg/kg/h infusion | Terminated AF in 83% of animals |[5] |

Table 4: Safety and Pharmacokinetic Parameters

Model Parameter Dose Value Reference
Mouse (in vivo) CNS Effects 10 mg/kg No apparent effects (Beam Walk Test) [1][2]
Awake Goat (in vivo) CNS Effects 5 mg/kg i.v. Mild tremors [5]
Landrace Pig (in vivo) Cmax 5 mg/kg i.v. 8355 nmol/L [4]

| Landrace Pig (in vivo) | t½ | 5 mg/kg i.v. | 24.3 minutes |[4][7] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Electrophysiology

This protocol was used to determine the potency, selectivity, and mechanism of action of this compound on heterologously expressed KCa channels.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human KCa2.2 or KCa2.3 channels.

  • Configuration: Inside-out patch-clamp.

  • Pipette (External) Solution: Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Bath (Internal) Solution: Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of EGTA and CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 400 nM). pH adjusted to 7.2 with KOH.

  • Procedure:

    • Giga-ohm seals are formed between the patch pipette and the cell membrane.

    • The patch is excised from the cell to achieve an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

    • The membrane potential is held at -80 mV and ramped to +80 mV over 200 ms every 5 seconds to elicit KCa currents.

    • A stable baseline current is established in a control internal solution containing 400 nM free Ca²⁺.

    • This compound is applied to the bath solution at increasing concentrations to determine the IC₅₀ value.

    • For mechanism of action studies, Ca²⁺ concentration-response curves are generated in the absence and presence of a fixed concentration of this compound (e.g., 10 µM) to determine the shift in the Ca²⁺ EC₅₀.

    • To test for functional competition, the KCa2 positive modulator NS309 (10 µM) is first applied to activate the channel, followed by the co-application of this compound (10 µM).

Patch-Clamp Electrophysiology Workflow start HEK293 Cell expressing KCa2 giga_seal Form Giga-ohm Seal (Cell-attached) start->giga_seal excise Excise Patch (Inside-out) giga_seal->excise record_base Record Baseline Current (400 nM Ca²⁺) excise->record_base apply_drug Apply this compound (Concentration-Response) record_base->apply_drug record_inhibition Record Inhibited Current apply_drug->record_inhibition calculate_ic50 Calculate IC₅₀ record_inhibition->calculate_ic50

Workflow for determining this compound potency via patch-clamp.
In Vivo Atrial Effective Refractory Period (AERP) Measurement

This protocol was used to assess the biological efficacy of this compound in an anesthetized rat model.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Hypnorm/Midazolam cocktail administered subcutaneously.

  • Surgical Procedure:

    • The rat is placed on a heating pad to maintain body temperature.

    • A tracheotomy is performed to facilitate breathing.

    • The right jugular vein is cannulated for intravenous drug administration.

    • A thoracotomy is performed to expose the heart.

    • A custom-made stimulation electrode is placed on the right atrial appendage.

    • ECG electrodes are placed to monitor cardiac activity.

  • Stimulation Protocol:

    • The atrium is paced with a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).

    • A premature stimulus (S2) is introduced after the S1 train.

    • The S1-S2 interval is progressively decreased in 2 ms steps until the S2 stimulus fails to elicit a response (atrial capture).

    • The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Procedure:

    • A stable baseline AERP is measured.

    • A bolus of this compound (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle is administered via the jugular vein.

    • AERP is measured at fixed time points post-injection (e.g., 1, 3, 5, 10 minutes) to determine the time course of the drug's effect.

In Vivo AERP Measurement Workflow start Anesthetize Rat surgery Surgical Preparation (Cannulation, Thoracotomy) start->surgery electrodes Place Atrial Pacing & ECG Electrodes surgery->electrodes baseline Measure Baseline AERP (S1-S2 Pacing Protocol) electrodes->baseline inject Inject this compound or Vehicle (i.v.) baseline->inject measure_post Measure AERP at Time Intervals Post-Injection inject->measure_post analyze Analyze Change in AERP from Baseline measure_post->analyze

References

AP14145: A Technical Guide for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AP14145, a novel small-molecule inhibitor of small-conductance calcium-activated potassium (KCa2) channels, for atrial fibrillation (AF) research. This document details the mechanism of action, preclinical efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts and Mechanism of Action

This compound is a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2] These channels are predominantly expressed in the atria compared to the ventricles, making them a promising atrial-selective target for the treatment of AF.[1] this compound inhibits KCa2 channels by decreasing their sensitivity to intracellular calcium, thereby prolonging the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is a key advantage, potentially reducing the risk of pro-arrhythmic ventricular effects often associated with other anti-arrhythmic drugs.[3]

The inhibitory effect of this compound is strongly dependent on two amino acids within the ion channel pore: serine 508 (S508) and alanine 533 (A533) in the KCa2.3 channel.[1][2]

Signaling Pathway of this compound Action

AP14145_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space KCa2 KCa2.2 / KCa2.3 Channel K_ion_out K⁺ Efflux KCa2->K_ion_out Mediates Repolarization Atrial Repolarization KCa2->Repolarization Shortens Refractory Period Ca2 Intracellular Ca²⁺ Ca2->KCa2 Activates K_ion_out->Repolarization Contributes to This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation) AERP Prolonged AERP This compound->AERP Leads to

Caption: Mechanism of this compound action on atrial myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ChannelParameterValueSpeciesReference
hKCa2.2 (SK2)IC501.1 ± 0.3 µMHuman[1][2]
hKCa2.3 (SK3)IC501.1 ± 0.3 µMHuman[1][2]
hKCa2.3 (SK3)EC50 of Ca²⁺ (baseline)0.36 ± 0.02 µMHuman[1]
hKCa2.3 (SK3)EC50 of Ca²⁺ (+10 µM this compound)1.2 ± 0.1 µMHuman[1]
hERG (KV11.1)IC5071.8 µMHuman[4]
Table 2: Electrophysiological Effects of this compound in Animal Models
Animal ModelParameterTreatmentEffectReference
Anesthetized RatsAERP2.5 mg/kg bolusSignificant increase 1 min post-injection[1]
Anesthetized RatsAERP5.0 mg/kg bolusSignificant increase[1]
Anesthetized RatsAERP40 mg/kg/h infusionSignificant increase from baseline[1]
Isolated Perfused Rat HeartsAERP10 µMProlongation[1]
Guinea Pig (in vivo)AERP13.3 mg/kg infusionIncreased from 72 ± 2 ms to 113 ± 6 ms[3]
Guinea Pig (in vivo)QTcB13.3 mg/kg infusionNo significant change[3]
Porcine Model of Obstructive Respiratory EventsAERP (baseline)InfusionProlonged from 135 ± 10 ms to 176 ± 7 ms[5][6]
Porcine Model of Obstructive Respiratory EventsQT-paced (baseline)InfusionNo significant change (270 ± 7 ms vs. 268 ± 6 ms)[5][6]
Goat Model of Persistent AFAF Termination20 mg/kg/h infusionTerminated in 5 out of 6 goats[7]
Goat Model of Persistent AFERP (pacing at 250 ms)InfusionProfound increase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on KCa2 currents in a heterologous expression system, such as HEK293 cells.

Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Cells are transiently transfected with plasmids encoding the desired KCa2 channel subunits (e.g., hKCa2.2 or hKCa2.3) using a suitable transfection reagent like Lipofectamine. A fluorescent reporter plasmid (e.g., eGFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 1 MgCl₂, with free Ca²⁺ buffered to the desired concentration (e.g., 400 nM). pH adjusted to 7.2 with KOH.

  • Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. pH adjusted to 7.4 with KOH. Symmetrical K⁺ solutions are used to isolate K⁺ currents.

Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Identify transfected cells using fluorescence microscopy.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Record currents using a patch-clamp amplifier and acquisition software.

  • Apply voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) to elicit KCa2 currents.

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound to determine its inhibitory effect.

Experimental Workflow: In Vitro Patch-Clamp

Patch_Clamp_Workflow start Start cell_prep HEK293 Cell Culture & Transfection with KCa2 start->cell_prep pipette_prep Prepare Pipette with Intracellular Solution start->pipette_prep recording_setup Mount Coverslip on Microscope & Perfuse with Extracellular Solution cell_prep->recording_setup giga_seal Approach Cell & Form Giga-ohm Seal pipette_prep->giga_seal recording_setup->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline KCa2 Currents whole_cell->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app record_effect Record KCa2 Currents in Presence of this compound drug_app->record_effect analysis Data Analysis (IC50 Calculation) record_effect->analysis end End analysis->end

Caption: A typical workflow for whole-cell patch-clamp experiments.

Ex Vivo Model: Langendorff-Perfused Heart

This preparation allows for the study of this compound's effects on the electrophysiology of an isolated heart, free from systemic neural and hormonal influences.

Heart Isolation and Perfusion:

  • Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer.

  • The standard Krebs-Henseleit buffer composition (in mM) is: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.

  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

Electrophysiological Measurements:

  • Place epicardial electrodes on the atrial and ventricular surfaces to record electrograms and measure refractory periods.

  • The atrial effective refractory period (AERP) is determined by delivering programmed electrical stimulation (S1-S2 protocol) to the atrium.

  • Record a pseudo-ECG to monitor heart rate and rhythm, and to measure intervals such as the QT interval.

  • After a stable baseline is established, perfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration.

  • Continuously monitor and record electrophysiological parameters to assess the drug's effects.

In Vivo Animal Models of Atrial Fibrillation

In vivo studies are crucial for evaluating the efficacy and safety of this compound in a more physiologically relevant setting.

Animal Preparation (General):

  • Larger animal models such as pigs or goats are often used as their cardiac physiology is more comparable to humans.

  • Animals are anesthetized, intubated, and mechanically ventilated.

  • Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings.

AF Induction and Electrophysiological Study:

  • Atrial fibrillation can be induced by rapid atrial pacing (burst pacing).

  • Intracardiac catheters with electrodes are positioned in the atria and ventricles to record electrograms and for programmed electrical stimulation.

  • Baseline electrophysiological parameters, including AERP and ventricular effective refractory period (VERP), are measured.

  • This compound is administered intravenously, either as a bolus or a continuous infusion.

  • The effects on AERP, VERP, and the ability to terminate and prevent the re-induction of AF are assessed.

Safety and Toxicology Profile

Preclinical studies have indicated a favorable safety profile for this compound.

  • Central Nervous System (CNS): In a beam walk test in mice, this compound at a dose of 10 mg/kg did not induce any apparent acute CNS-related effects, in contrast to other KCa2 channel inhibitors like NS8593 which caused severe convulsions.[2]

  • Cardiovascular Safety: A key finding is the lack of significant effect on ventricular repolarization. Studies in guinea pigs have shown that this compound prolongs AERP without causing a significant prolongation of the QTcB interval, suggesting a low risk of drug-induced ventricular tachyarrhythmias.[3] Furthermore, in a porcine model, this compound did not significantly alter the QT-paced interval.[5][6]

Logical Relationship of this compound's Atrial Selectivity

Atrial_Selectivity cluster_atria Atrial Tissue cluster_ventricles Ventricular Tissue This compound This compound Administration Atrial_KCa2 High KCa2.2/2.3 Expression This compound->Atrial_KCa2 Ventricular_KCa2 Low KCa2.2/2.3 Expression This compound->Ventricular_KCa2 Atrial_Inhibition Significant KCa2 Inhibition Atrial_KCa2->Atrial_Inhibition AERP_Prolongation AERP Prolongation Atrial_Inhibition->AERP_Prolongation Anti_AF Anti-Atrial Fibrillation Efficacy AERP_Prolongation->Anti_AF Minimal_Inhibition Minimal KCa2 Inhibition Ventricular_KCa2->Minimal_Inhibition No_QT_Effect No Significant QTc Prolongation Minimal_Inhibition->No_QT_Effect Reduced_Proarrhythmia Reduced Ventricular Pro-arrhythmic Risk No_QT_Effect->Reduced_Proarrhythmia

Caption: The basis for the atrial-selective effects of this compound.

Conclusion

This compound represents a promising, novel approach for the treatment of atrial fibrillation. Its mechanism as a negative allosteric modulator of atrial-predominant KCa2.2 and KCa2.3 channels allows for the selective prolongation of the atrial effective refractory period. The preclinical data robustly supports its anti-arrhythmic efficacy in various animal models of AF. Importantly, its favorable safety profile, characterized by a lack of significant ventricular pro-arrhythmic effects and central nervous system side effects, distinguishes it from many current anti-arrhythmic agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the role of KCa2 channels in atrial fibrillation. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel therapy for patients with atrial fibrillation.

References

AP14145: A Negative Allosteric Modulator of Small Conductance Calcium-Activated Potassium (KCa2) Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP14145 is a novel small molecule that acts as a potent negative allosteric modulator of small conductance calcium-activated potassium (KCa2 or SK) channels. Specifically, it demonstrates equipotent inhibition of KCa2.2 (SK2) and KCa2.3 (SK3) channel subtypes.[1][2][3] Its mechanism of action involves decreasing the calcium sensitivity of these channels, thereby requiring higher intracellular calcium concentrations for activation.[1] This inhibitory effect is dependent on specific amino acid residues within the inner pore of the channel.[1][2][3] Preclinical studies have highlighted the potential of this compound as an atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation (AF), as it prolongs the atrial effective refractory period (AERP) without significant effects on ventricular repolarization.[1][4][5][6] This document provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action on KCa2 channels, and detailed experimental protocols utilized in its characterization.

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] Unlike pore blockers, which physically occlude the ion conduction pathway, this compound modulates the channel's gating machinery. It shifts the calcium-activation curve of the KCa2.3 channel to the right, indicating a decrease in the channel's sensitivity to intracellular calcium.[1] This means that in the presence of this compound, a higher concentration of calcium is necessary to achieve the same level of channel opening.[1] This mechanism has been further supported by experiments showing that this compound can reverse the activation of KCa2.3 channels induced by the positive allosteric modulator NS309, suggesting a functional competition between the two compounds.[1]

The binding site for this compound has been localized to the inner pore of the channel.[1] Site-directed mutagenesis studies have identified two key amino acid residues, S508 and A533, in the rKCa2.3 channel that are critical for its inhibitory effect.[1][2][3] This binding site appears to be shared with another KCa2 negative allosteric modulator, NS8593.[1][6]

cluster_membrane Cell Membrane KCa2 KCa2 Channel Hyperpolarization Cellular Hyperpolarization KCa2->Hyperpolarization K⁺ Efflux Repolarization Action Potential Repolarization KCa2->Repolarization Contributes to CaM Calmodulin (CaM) CaM->KCa2 Activates Ca2_high ↑ Intracellular Ca²⁺ Ca2_high->CaM Binds This compound This compound This compound->KCa2 Binds to inner pore (S508, A533)

Figure 1: Signaling pathway of KCa2 channel modulation by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the effect of this compound on KCa2 channels and other cardiac ion channels.

Table 1: Potency of this compound on KCa2 Channels

Channel SubtypeIC50 (μM)Intracellular [Ca²⁺]Cell TypeReference
hKCa2.2 (SK2)1.1 ± 0.3400 nMHEK cells[1]
hKCa2.3 (SK3)1.1 ± 0.3400 nMHEK cells[1]
hKCa2.3 (SK3)1.3Not specifiedHEK cells[3]

Table 2: Effect of this compound on KCa2.3 Channel Calcium Sensitivity

ConditionEC50 of Ca²⁺ (μM)Cell TypeReference
Control0.36 ± 0.02HEK cells expressing hKCa2.3[1]
With 10 μM this compound1.2 ± 0.1HEK cells expressing hKCa2.3[1]

Table 3: Selectivity Profile of this compound Against Other Ion Channels

ChannelCurrentIC50 (μM)% Inhibition at specified concentrationReference
hERG (KV11.1)IKr71.8Minor inhibitory effect[3][7]
Kir3.1/Kir3.4IKACh9.3-[3]
KV1.5IKur> 30No significant effect[3]
KV7.1/KCNE1IKs> 30No significant effect[3]
KV4.3/KChiP2Ito> 30No significant effect[3]
Kir2.1IK1> 30No significant effect[3]
NaV1.5INa> 15No significant effect[3][7]
CaV1.2ICa,L> 10No significant block[3]
hKCa1.1--50% inhibition at 10 μM[3]
hKCa2.1--90% inhibition at 10 μM[3]
hKCa3.1--No effect at 10 μM[3]

Preclinical Efficacy in Atrial Fibrillation Models

This compound has demonstrated antiarrhythmic effects in various animal models of atrial fibrillation. In rats, this compound prolongs the atrial effective refractory period (AERP) in a concentration-dependent manner.[1][2] This effect is considered a key mechanism for terminating and preventing re-entrant arrhythmias like AF. Importantly, these studies also showed that this compound did not trigger any apparent central nervous system side effects in mice at a dose of 10 mg·kg⁻¹.[1][2]

Studies in larger animal models, such as pigs and goats, have further substantiated the potential of this compound. In a porcine model, this compound was shown to prolong the AERP and reduce the duration of acutely induced AF.[5][6] Notably, it was effective in terminating vernakalant-resistant AF, suggesting its potential utility in more persistent forms of the arrhythmia.[5][6] In a goat model of persistent AF, infusion of this compound led to a high success rate of AF termination.[8][9] A key finding from these studies is the atrial-selective nature of this compound's action, as it prolongs the AERP without significantly affecting the ventricular QT interval, thereby suggesting a lower risk of ventricular proarrhythmias.[4][7][8]

As of the current search, no clinical trial data for this compound in humans has been publicly reported. A phase 2 trial has been conducted for a different KCa2 channel inhibitor, AP30663, which demonstrated efficacy in cardioverting recent-onset AF.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Patch-Clamp Electrophysiology

Patch-clamp recordings were the primary method used to investigate the effects of this compound on KCa2 channels expressed heterologously in Human Embryonic Kidney (HEK) cells.[1][2]

  • Cell Culture and Transfection: HEK293 cells were stably or transiently transfected with plasmids encoding the desired human or rat KCa2 channel subunits (e.g., hKCa2.2, hKCa2.3).

  • Whole-Cell Configuration: To measure the overall current from the entire cell membrane, the whole-cell patch-clamp technique was employed. The external solution typically contained (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal (pipette) solution contained (in mM): 145 KCl, 10 HEPES, 10 EGTA, and varying concentrations of CaCl₂ to achieve a specific free calcium concentration (e.g., 400 nM), adjusted to pH 7.2.

  • Inside-Out Configuration: To study the direct effect of this compound and varying calcium concentrations on the intracellular side of the channel, the inside-out patch configuration was used. After forming a gigaseal, the pipette was retracted to excise a patch of membrane, exposing the intracellular surface to the bath solution. This allowed for rapid changes in the concentration of calcium and the application of this compound directly to the channel.

  • Data Acquisition and Analysis: Currents were elicited by voltage ramps or steps. The concentration-response curves for this compound inhibition were generated by applying increasing concentrations of the compound and measuring the resulting current inhibition. The IC50 values were calculated by fitting the data to the Hill equation. To determine the effect on calcium sensitivity, calcium-activation curves were generated in the absence and presence of this compound, and the EC50 for calcium was calculated.[1]

cluster_workflow Patch-Clamp Workflow start HEK Cells expressing KCa2 Channels patch Establish Gigaseal & Whole-Cell or Inside-Out Patch start->patch apply_voltage Apply Voltage Protocol (Ramps/Steps) patch->apply_voltage record_current Record K⁺ Current apply_voltage->record_current apply_compound Apply this compound &/or varying [Ca²⁺] record_current->apply_compound Iterate analyze Analyze Data: - IC50 Calculation - EC50 Shift - Gating Kinetics record_current->analyze apply_compound->record_current

Figure 2: Generalized workflow for patch-clamp electrophysiology experiments.

Site-Directed Mutagenesis

To identify the amino acid residues involved in the binding of this compound, site-directed mutagenesis was performed.[1][2]

  • Mutant Generation: Plasmids containing the cDNA for the rKCa2.3 channel were used as a template. Specific codons for amino acids in the putative binding region (e.g., S508 and A533) were altered to encode for different amino acids (e.g., S508T and A533V) using PCR-based mutagenesis kits.

  • Expression and Functional Testing: The mutated plasmids were then transfected into HEK cells. The effect of this compound on the mutated channels was assessed using whole-cell patch-clamp electrophysiology as described above.

  • Analysis: A significant reduction or loss of inhibition by this compound in the mutant channels compared to the wild-type channel indicated that the mutated residues are crucial for the drug's inhibitory action.[1]

In Vivo Electrophysiology in Animal Models

To assess the biological efficacy of this compound in a physiological context, in vivo electrophysiological studies were conducted in anesthetized animals.[1][2]

  • Animal Preparation: Rats were anesthetized, and catheters were inserted for drug administration (e.g., intravenous bolus injection) and blood pressure monitoring.

  • Electrophysiological Recordings: An octapolar electrode catheter was inserted into the esophagus and positioned close to the atria to record an atrial electrocardiogram. Programmed electrical stimulation was used to measure the atrial effective refractory period (AERP).

  • Drug Administration and Measurement: A baseline AERP was established. This compound was then administered at various doses (e.g., 2.5 or 5.0 mg·kg⁻¹), and the AERP was measured at different time points post-injection to determine the extent and duration of atrial refractory period prolongation.[1]

cluster_logic Logic for Identifying Binding Site wt_channel Wild-Type (WT) KCa2.3 Channel apply_ap14145_wt Apply this compound to WT Channel wt_channel->apply_ap14145_wt mutant_channel Mutant KCa2.3 Channel (e.g., S508T, A533V) apply_ap14145_mutant Apply this compound to Mutant Channel mutant_channel->apply_ap14145_mutant inhibition_wt Strong Inhibition of K⁺ Current apply_ap14145_wt->inhibition_wt inhibition_mutant Reduced or No Inhibition of K⁺ Current apply_ap14145_mutant->inhibition_mutant conclusion Conclusion: S508 and A533 are critical for this compound binding. inhibition_wt->conclusion inhibition_mutant->conclusion

Figure 3: Logical relationship in site-directed mutagenesis experiments.

Conclusion

This compound is a well-characterized negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, involving the reduction of the channels' calcium sensitivity via interaction with specific residues in the inner pore, is supported by robust preclinical data. The compound's ability to prolong the atrial effective refractory period without significant effects on ventricular electrophysiology in various animal models makes it a promising candidate for the development of novel, atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation. Further research, including clinical trials, will be necessary to establish its safety and efficacy in humans.

References

An In-depth Technical Guide to the AP14145 Binding Site on KCa2.2 and KCa2.3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Small conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal and cardiac excitability. The subtypes KCa2.2 (SK2) and KCa2.3 (SK3) are predominantly expressed in the atria compared to the ventricles, making them a promising atrial-selective target for the treatment of atrial fibrillation (AF).[1][2][3] AP14145 has emerged as a novel and potent negative allosteric modulator of KCa2.2 and KCa2.3 channels.[4][5] This technical guide provides a comprehensive overview of the binding site of this compound, its mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Binding Site

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][6] Rather than directly blocking the ion pore, it inhibits channel function by reducing the channel's sensitivity to intracellular calcium (Ca2+).[6] This inhibitory effect is strongly dependent on two specific amino acid residues located in the inner pore of the channel: Serine 508 (S508) and Alanine 533 (A533) in the rKCa2.3 channel sequence.[1][6] The interaction of this compound with these residues shifts the calcium concentration-response curve to the right, thereby increasing the Ca2+ concentration required for channel activation.[1][3]

cluster_channel KCa2.2 / KCa2.3 Channel cluster_binding_site This compound Binding Site Pore Pore / Selectivity Filter InnerGate Inner Gate Inhibition Channel Inhibition (Reduced K+ Efflux) InnerGate->Inhibition Leads to CaM Calmodulin (CaM) (Ca2+ Sensor) CaM->InnerGate Opens Gate BindingResidues S508 & A533 BindingResidues->CaM Reduces Ca2+ Sensitivity This compound This compound This compound->BindingResidues Binds to Ca2 Intracellular Ca2+ Ca2->CaM Binds

Figure 1: Mechanism of this compound negative allosteric modulation on KCa2.2/KCa2.3 channels.

Quantitative Data

This compound is an equipotent inhibitor of both KCa2.2 and KCa2.3 channels. Its selectivity has been profiled against other key cardiac ion channels.

Table 1: Potency of this compound on KCa Channels

Channel SubtypeIC50 (μM)Intracellular [Ca2+]Reference
hKCa2.2 (SK2)1.1 ± 0.3400 nM[1][6]
hKCa2.3 (SK3)1.1 ± 0.3400 nM[1][6]
hKCa2.3 (SK3)1.3Not Specified[4]

Table 2: Effect of this compound on KCa2.3 Calcium Sensitivity

ConditionCa2+ EC50 (μM)Fold IncreaseReference
Control (no this compound)0.36 ± 0.02-[1][6]
+ 10 μM this compound1.2 ± 0.1~3.3[1][6]

Table 3: Selectivity Profile of this compound Against Other Ion Channels

ChannelIC50 (μM)% Inhibition at specified concentrationReference
hKCa1.1 (BK)-~50% inhibition at 10 μM[4]
hKCa2.1 (SK1)-~90% inhibition at 10 μM[4]
hKCa3.1 (IK)-No effect[4]
hERG (KV11.1)71.8-[4]
Kir3.1/Kir3.4 (IKACh)9.3-[4]
KV1.5 (IKur)> 30No significant effect at 30 μM[4]
KV7.1/KCNE1 (IKs)> 30No significant effect at 30 μM[4]
KV4.3/KChiP2 (Ito)> 30No significant effect at 30 μM[4]
Kir2.1 (IK1)> 30No significant effect at 30 μM[4]
NaV1.5> 15No significant effect at 15 μM[4]
CaV1.2> 10No significant block at 1-10 μM[4]

Experimental Protocols

The characterization of this compound and the identification of its binding site have primarily relied on patch-clamp electrophysiology and site-directed mutagenesis.

Site-Directed Mutagenesis

To identify the amino acid residues crucial for this compound's inhibitory action, site-directed mutagenesis was employed.[1][6] Specific amino acids in the channel protein, suspected to be part of the binding pocket, were mutated. The effect of this compound was then tested on these mutant channels using patch-clamp electrophysiology. A significant reduction or loss of inhibitory activity following a mutation points to that residue's importance in drug binding or in transducing the allosteric effect. This approach successfully identified S508 and A533 as key determinants for this compound's action.[1][6]

Patch-Clamp Electrophysiology

Patch-clamp recordings were performed on heterologously expressed KCa2 channels, typically in Human Embryonic Kidney (HEK293) cells.[1][2][6] Both whole-cell and inside-out configurations were used to assess the compound's effect.

  • Cell Culture and Transfection: HEK293 cells are cultured in standard media (e.g., DMEM) and transiently or stably transfected with plasmid DNA encoding the human KCa2.2 or KCa2.3 subunits.[2]

  • Whole-Cell and Inside-Out Patch Clamp:

    • Pipettes: Glass micropipettes are pulled to a resistance of 2-3 MΩ.[6]

    • Recording: Currents are recorded using an amplifier (e.g., HEKA EPC9). KCa2 currents are typically elicited by voltage ramps (e.g., -80 mV to +80 mV over 200 ms).[6]

    • Solutions: Symmetrical K+ solutions are often used.

      • Extracellular Solution (in mM): 154 KCl, 0.1 CaCl2, 3 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).[2]

      • Intracellular (Pipette) Solution (in mM): 108 KCl, 8.106 CaCl2, 1.167 MgCl2, 10 EGTA, 10 HEPES, with KOH added to adjust pH to 7.2. The ratio of CaCl2 and EGTA is calculated to achieve a specific free Ca2+ concentration (e.g., 400 nM).[2][6]

    • Drug Application: this compound, dissolved in a stock solution of DMSO, is diluted into the extracellular solution and perfused onto the cell to determine its inhibitory effect in a concentration-dependent manner.[6]

A HEK293 Cell Culture B Transfection with KCa2.2 or KCa2.3 Plasmid DNA A->B C Selection of Transfected Cells (e.g., via GFP co-transfection) B->C D Establish Patch-Clamp Seal (Whole-cell or Inside-out) C->D E Record Baseline KCa2 Current (Voltage Ramp Protocol) D->E F Perfusion with Increasing Concentrations of this compound E->F G Record KCa2 Current Inhibition F->G H Data Analysis: Plot Concentration-Response Curve G->H I Calculate IC50 and Determine Mechanism of Action H->I

Figure 2: Experimental workflow for electrophysiological characterization of this compound.

Logical Framework for Drug Discovery

The development of this compound is rooted in a clear logical progression, starting from the identification of a clinical need and a viable biological target.

A Clinical Need: Safer Atrial Fibrillation (AF) Therapies B Target Identification: KCa2 Channels are Atrial-Predominant A->B C Hypothesis: Inhibiting KCa2 will prolong Atrial Effective Refractory Period (AERP) selectively B->C D Compound Screening & Development: Identification of this compound C->D E Mechanism of Action Studies: Negative Allosteric Modulator (Reduces Ca2+ Sensitivity) D->E F Binding Site Identification: Site-Directed Mutagenesis (S508 & A533 are key) D->F G Preclinical Validation: This compound prolongs AERP in vivo without significant CNS effects E->G F->G H Conclusion: This compound is a promising candidate for atrial-selective AF treatment G->H

Figure 3: Logical progression from AF target identification to this compound validation.

Conclusion

This compound is a well-characterized negative allosteric modulator that equipotently inhibits KCa2.2 and KCa2.3 channels. Its mechanism involves reducing the channels' sensitivity to activating calcium, an effect critically dependent on residues S508 and A533 in the inner pore. This detailed molecular understanding, supported by robust electrophysiological data, establishes this compound as a valuable pharmacological tool for studying KCa2 channel function and as a promising lead compound for the development of atrial-selective antiarrhythmic drugs.[1][6]

References

Discovery and Synthesis of AP14145: A Negative Allosteric Modulator of KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting KCa2 channels, particularly for cardiovascular applications such as the treatment of atrial fibrillation.[2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of signaling pathways and experimental workflows.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their role in atrial repolarization has made them an attractive therapeutic target for atrial fibrillation (AF), the most common cardiac arrhythmia.[2] this compound has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of KCa2.2 and KCa2.3 channels.[1][2] It exerts its effect through a negative allosteric mechanism, decreasing the channel's sensitivity to intracellular calcium.[1][2] This whitepaper will delve into the scientific foundation of this compound, from its chemical synthesis to its biological characterization.

Discovery and Rationale

The development of this compound was driven by the need for atrial-selective antiarrhythmic drugs that avoid the proarrhythmic ventricular effects associated with many existing treatments.[3] KCa2 channels are predominantly expressed in the atria compared to the ventricles, offering a potential pathway to atrial-selective therapy.[4] this compound was designed to target these channels to prolong the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[3][5]

Synthesis of this compound

The detailed synthesis protocol for this compound is proprietary to Acesion Pharma and has been conducted at Syngene International.[6] However, based on its chemical structure, N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride, the synthesis likely involves the construction of the benzimidazole core followed by the introduction of the acetamide and the chiral phenylethylamine side chains.

General synthetic approaches for similar 2-aminobenzimidazole derivatives often involve the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent, followed by N-alkylation and acylation. The synthesis of related N-phenyl-2-(phenyl-amino) acetamide and 2-phenyl benzimidazole-1-acetamide derivatives has been described in the literature, providing a potential framework for the synthesis of this compound.[7][8]

Chemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride[5]
Molecular Formula C18H17F3N4O.HCl[9]
Molecular Weight 398.81 g/mol [9]
Purity ≥98% (HPLC)[5]
Solubility Soluble to 100 mM in DMSO and ethanol[9]
Storage Store at -20°C[9]
CAS Number 2387505-59-9[5]

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] This means it binds to a site on the channel protein distinct from the calcium-binding site and, in doing so, reduces the channel's affinity for its primary activator, intracellular Ca2+.[1][2] The inhibitory effect of this compound is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the channel.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on KCa2 channels.

AP14145_Mechanism Mechanism of Action of this compound on KCa2 Channels cluster_membrane Cell Membrane KCa2 KCa2 Channel (KCa2.2/2.3) K_efflux K+ Efflux KCa2->K_efflux Mediates Ca_in Intracellular Ca2+ Ca_in->KCa2 Activates This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation) Repolarization Membrane Repolarization K_efflux->Repolarization Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies patch_clamp Patch-Clamp Electrophysiology (HEK293 cells) ic50 Determine IC50 on KCa2.2 and KCa2.3 patch_clamp->ic50 ca_sensitivity Assess effect on Ca2+ sensitivity (EC50) patch_clamp->ca_sensitivity aerp AERP Measurement (Anesthetized Rats) efficacy Evaluate AERP prolongation aerp->efficacy cns CNS Effect Assessment (Mouse Beam Walk Test) safety Assess motor coordination cns->safety synthesis This compound Synthesis and Characterization synthesis->patch_clamp synthesis->aerp synthesis->cns

References

Methodological & Application

AP14145: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP14145 is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, including its mechanism of action and quantitative data derived from key experiments. The provided methodologies and data are intended to guide researchers in designing and executing robust in vitro studies involving this compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the ion pore but rather binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium (Ca2+).[1] This inhibitory effect is achieved by shifting the calcium concentration-response curve to the right, meaning a higher concentration of intracellular Ca2+ is required to activate the channel in the presence of this compound.[1][2] The inhibitory action of this compound has been shown to be strongly dependent on the presence of two specific amino acids within the channel: S508 and A533.[1][2]

Signaling Pathway Diagram

AP14145_Mechanism cluster_membrane Cell Membrane KCa2 KCa2.2 / KCa2.3 Channel K_efflux K+ Efflux (Hyperpolarization) KCa2->K_efflux Ca_in Intracellular Ca2+ Ca_in->KCa2 Activates This compound This compound This compound->KCa2 Allosterically Modulates Inhibition Inhibition Patch_Clamp_Workflow A Prepare cells expressing KCa2 channels B Prepare external and internal solutions with/without this compound A->B C Achieve whole-cell patch-clamp configuration B->C D Record baseline KCa2 currents C->D E Perfuse with this compound solution and record D->E F Washout with control solution and record E->F G Analyze data and determine IC50 F->G

References

Application Notes: Electrophysiological Characterization of AP14145, a KCa2 Channel Modulator, in HEK293 Cells using Patch Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AP14145 is a novel negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] These channels are critical in regulating neuronal excitability and cardiac action potential duration. Understanding the electrophysiological effects of compounds like this compound is crucial for drug development, particularly for conditions such as atrial fibrillation.[2] This document provides a detailed protocol for the characterization of this compound's inhibitory effects on KCa2 channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using the patch clamp technique.

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] It does not directly block the channel pore but instead binds to a site that reduces the channel's sensitivity to intracellular calcium (Ca²⁺).[1] This inhibitory effect is strongly dependent on the presence of two specific amino acids, S508 and A533, within the channel protein.[1][2] By decreasing the calcium sensitivity, this compound shifts the Ca²⁺ activation curve to the right, requiring higher intracellular Ca²⁺ concentrations to achieve the same level of channel opening.[1] This leads to a reduction in K⁺ efflux and a prolongation of the action potential duration in cells where these channels are active.

AP14145_Mechanism cluster_cell HEK293 Cell cluster_effect Functional Effect KCa2 KCa2.2 / KCa2.3 Channel K_efflux K⁺ Efflux KCa2->K_efflux mediates CaM Calmodulin (CaM) CaM->KCa2 activates Ca Intracellular Ca²⁺ Ca->CaM binds This compound This compound This compound->KCa2 negatively modulates (allosteric) Reduced_Ca_Sensitivity Reduced Ca²⁺ Sensitivity This compound->Reduced_Ca_Sensitivity Decreased_K_Current Decreased K⁺ Current Reduced_Ca_Sensitivity->Decreased_K_Current results in Prolonged_AP Prolonged Action Potential Decreased_K_Current->Prolonged_AP leads to

Caption: Mechanism of action of this compound on KCa2 channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies of this compound on KCa2 channels expressed in HEK293 cells.

Parameter KCa2.2 (hSK2) KCa2.3 (hSK3) Reference
IC₅₀1.1 ± 0.3 µM1.1 ± 0.3 µM[1]
Table 1: Inhibitory concentration (IC₅₀) of this compound on human KCa2.2 and KCa2.3 channels.
Condition EC₅₀ of Ca²⁺ on KCa2.3 Hill Coefficient Reference
Control0.36 ± 0.02 µM5.2 ± 0.3[1]
With 10 µM this compound1.2 ± 0.1 µM1.2 ± 0.1[1]
Table 2: Effect of this compound on the calcium sensitivity of the human KCa2.3 channel.

Experimental Protocols

This section details the methodologies for cell culture, transfection, and patch clamp recordings to assess the effect of this compound on KCa2 channels in HEK293 cells.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis A HEK293 Cell Culture B Transient Transfection (KCa2.x + eGFP) A->B C Plating on Coverslips B->C D Whole-Cell / Inside-Out Patch Clamp C->D 1-2 days post-transfection E Voltage Ramp Protocol (-80mV to +80mV) D->E F This compound Application E->F G Current Measurement F->G H IC₅₀ / EC₅₀ Calculation G->H I Data Visualization H->I

Caption: Workflow for this compound patch clamp experiments in HEK293 cells.
Cell Culture and Transfection

  • Cell Line: Use a Human Embryonic Kidney (HEK293) cell line.

  • Culture Medium: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 26.2 mM NaHCO₃

    • 25 mM HEPES

    • 10 mL Glutamax

    • 100 U·mL⁻¹ penicillin/streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For transient expression, co-transfect HEK293 cells with a plasmid encoding the desired KCa2 channel subtype (e.g., rKCa2.3 or hKCa2.2) and a marker plasmid such as eGFP using a standard lipofection method (e.g., Lipofectamine™).[1] This allows for easy identification of transfected cells for patch clamp recording.

  • Plating for Electrophysiology: 24 hours post-transfection, plate the cells at a low density onto glass coverslips suitable for microscopy and patch clamp recordings. Experiments should be conducted 1-2 days after transfection.[1]

Electrophysiological Recordings

a. Solutions and Reagents

Solution Type Reagent Concentration (mM)
External Solution (for Whole-Cell) NaCl140
KCl4
CaCl₂2
MgCl₂1
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution (for Whole-Cell) K-Gluconate135
KCl5
MgCl₂1
HEPES10
EGTA10
Mg-ATP2
Na-GTP0.3
pH adjusted to 7.2 with KOH
Symmetrical K⁺ Solution (for Inside-Out) KCl140
HEPES10
MgCl₂1
EGTA1-10 (for Ca²⁺ buffering)
pH adjusted to 7.2 with KOH
Table 3: Composition of patch clamp recording solutions.

Note: For inside-out patch clamp experiments to determine Ca²⁺ sensitivity, a range of internal (bath) solutions with varying free Ca²⁺ concentrations (e.g., from 0.01 to 30 µM) should be prepared. The precise amount of CaCl₂ to add can be calculated using software such as MaxChelator.

b. Recording Protocol

  • Apparatus: Use a standard patch clamp setup equipped with a HEKA EPC9 amplifier or equivalent, and data acquisition software (e.g., Patchmaster).[1]

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-3 MΩ when filled with the internal solution.[1]

  • Recording Configuration:

    • Whole-Cell: Establish a giga-ohm seal with a transfected (eGFP-positive) cell and apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Inside-Out: After achieving a giga-ohm seal in the cell-attached mode, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.[1]

  • Voltage Clamp Protocol:

    • Hold the membrane potential at a suitable holding potential (e.g., 0 mV in symmetrical K⁺).

    • Apply a 200 ms voltage ramp from -80 mV to +80 mV every 2 seconds to elicit KCa2 currents.[1]

  • This compound Application:

    • For IC₅₀ determination, apply increasing concentrations of this compound to the bath solution (for whole-cell) or the perfusion solution (for inside-out) until a steady-state block is achieved at each concentration.

    • For studying the effect on Ca²⁺ sensitivity, perform inside-out patch recordings and perfuse the excised patch with solutions containing a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of free Ca²⁺.[1]

Data Analysis
  • Current Measurement: Measure the peak outward current at a specific voltage (e.g., +80 mV) from the voltage ramp protocol.

  • IC₅₀ Calculation: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the IC₅₀ value.

  • EC₅₀ Calculation: For Ca²⁺ sensitivity experiments, plot the normalized current against the logarithm of the free Ca²⁺ concentration in the absence and presence of this compound. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ for calcium.

Conclusion

This application note provides a comprehensive protocol for the electrophysiological characterization of the KCa2 channel modulator this compound in HEK293 cells. By following these detailed methodologies, researchers can reliably assess the potency and mechanism of action of this compound and similar compounds, facilitating further drug development and research into the physiological roles of KCa2 channels.

References

AP14145 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2][3] It functions by decreasing the calcium sensitivity of these channels, thereby inhibiting their activity.[1] This modulation of KCa2 channels makes this compound a valuable tool for investigating the physiological and pathophysiological roles of these channels in various cellular processes, including neuronal excitability and cardiac function. These application notes provide detailed protocols for the use of this compound in cell culture, including working concentrations, experimental procedures, and relevant signaling pathway information.

Data Presentation

Table 1: Working Concentrations of this compound in Cellular Assays
ApplicationCell TypeConcentration RangeEffective ConcentrationReference
KCa2.2/KCa2.3 InhibitionHEK293 cells expressing hKCa2.2 or hKCa2.310 nM - 30 µMIC50 = 1.1 µM[1][2][3]
Shift in Ca2+ SensitivityHEK293 cells expressing hKCa2.310 µM10 µM increased the EC50 of Ca2+ from 0.36 µM to 1.2 µM[1][2]
Atrial Effective Refractory Period (AERP) ProlongationIsolated Perfused Guinea Pig Hearts1 µM - 30 µM30 µM showed maximal effect[4]

Signaling Pathway

This compound directly inhibits KCa2.2 and KCa2.3 channels, which are activated by intracellular calcium. This inhibition leads to a reduction in potassium efflux, resulting in membrane depolarization. This alteration in membrane potential can subsequently affect voltage-gated calcium channels and intracellular calcium homeostasis.

Patch_Clamp_Workflow Start Prepare Cells and Solutions Form_Seal Form Giga-Seal Start->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Inhibition Record Inhibited Current Apply_this compound->Record_Inhibition Analyze Data Analysis (IC50 determination) Record_Inhibition->Analyze

References

Preparation of AP14145 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of AP14145 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Introduction

This compound is a potent negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3][4] It is a valuable tool for research in areas such as cardiac electrophysiology and neuroscience.[5][6] Proper preparation of a stock solution is the first critical step for obtaining accurate and reproducible experimental results. DMSO is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies.[5][7]

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes the key quantitative data for this compound hydrochloride.

PropertyValueSource(s)
Molecular Weight 398.81 g/mol [1][2][3][4]
Formula C₁₈H₁₈ClF₃N₄O[1]
Solubility in DMSO Up to 100 mM[3][4]
Recommended Stock Concentration 10 mM[5]
Storage Temperature -20°C[3][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound hydrochloride powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.988 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 398.81 g/mol = 3.988 mg

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 3.988 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots of the this compound stock solution at -20°C.[3][4][5]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end_workflow End: Ready for Use store->end_workflow

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action Ca2_ion Intracellular Ca²⁺ KCa2 KCa2.2 / KCa2.3 Channels Ca2_ion->KCa2 Activates K_efflux K⁺ Efflux KCa2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization This compound This compound This compound->KCa2 Inhibits (NAM)

Caption: this compound signaling pathway.

Best Practices for Handling and Use

  • Avoid Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous or molecular biology grade DMSO and keep the bottle tightly sealed when not in use.

  • Prevent Precipitation: When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is best to make intermediate dilutions in DMSO first. To avoid precipitation, do not add the concentrated DMSO stock directly into a large volume of aqueous solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[8]

  • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in your experiments to account for any effects of the solvent.

  • Stability: While this compound is stable as a powder at -20°C for extended periods, solutions in DMSO should be used within a reasonable timeframe.[7] Avoid long-term storage of diluted aqueous solutions. For in vitro experiments, fresh dilutions from the frozen stock should be prepared on the day of the experiment.[5]

References

Application Notes and Protocols for In Vivo Studies of AP14145 Using a PEG400 and Saline Solvent System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP14145 is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] These channels are considered promising therapeutic targets for atrial fibrillation.[4][5] In vivo studies are crucial for evaluating the efficacy and safety of this compound. This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound using a solvent system composed of polyethylene glycol 400 (PEG400) and saline.

Physicochemical and Pharmacological Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 398.81 g/mol (hydrochloride salt)
Formula C₁₈H₁₇F₃N₄O·HCl
Mechanism of Action Negative allosteric modulator of KCa2.2 and KCa2.3 channels[1][2][4]
IC₅₀ 1.1 µM for KCa2.2 and KCa2.3 channels[1][2]
In Vitro Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol
Reported In Vivo Effect Prolongs atrial effective refractory period (AERP) in rats[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation in PEG400 and Saline

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing 40% PEG400 and 60% saline. This formulation is suitable for intravenous administration in preclinical animal models.

Materials:

  • This compound hydrochloride

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile 0.9% Sodium Chloride Injection, USP (saline)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Amounts:

    • For a final volume of 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound hydrochloride.

    • The total volume of the vehicle is 10 mL.

    • Volume of PEG400 = 40% of 10 mL = 4 mL.

    • Volume of saline = 60% of 10 mL = 6 mL.

  • Dissolution of this compound:

    • Aseptically weigh 10 mg of this compound hydrochloride and transfer it to a sterile 15 mL conical tube.

    • Add 4 mL of sterile PEG400 to the conical tube containing the this compound.

    • Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Addition of Saline:

    • Slowly add 6 mL of sterile saline to the PEG400-AP14145 solution in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

    • Continue to vortex for an additional 5 minutes to ensure a homogenous solution.

  • Final Preparation and Storage:

    • Visually inspect the solution for any precipitation or particulates. The final solution should be clear and colorless.

    • The formulation should be prepared fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Evaluation of this compound in a Rat Model of Atrial Fibrillation

This protocol outlines a procedure to assess the effect of this compound on the atrial effective refractory period (AERP) in anesthetized rats, based on its known pharmacological activity.[1][4]

Animal Model:

  • Male Sprague-Dawley rats (250-350 g)

Materials:

  • Prepared this compound formulation (1 mg/mL in 40% PEG400 / 60% saline)

  • Vehicle control (40% PEG400 / 60% saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments for catheterization

  • Programmable electrical stimulator

  • ECG recording system

  • Intravenous catheters

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Surgically expose the jugular vein and insert an intravenous catheter for drug administration.

    • Insert a stimulating electrode into the right atrium via the esophagus or direct placement.

    • Place ECG leads to monitor cardiac activity.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 20 minutes after the surgical procedure.

    • Determine the baseline AERP by delivering programmed electrical stimulation to the atrium. The AERP is the longest coupling interval that fails to capture the atrium.

  • Drug Administration:

    • Administer a bolus injection of the this compound formulation (e.g., 2.5 mg/kg or 5.0 mg/kg) via the jugular vein catheter.[1]

    • For the control group, administer an equivalent volume of the vehicle (40% PEG400 / 60% saline).

  • Post-Dose Measurements:

    • Measure the AERP at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes) to determine the time course of the drug's effect.

  • Data Analysis:

    • Calculate the change in AERP from baseline for each animal at each time point.

    • Compare the changes in AERP between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Experiment weigh Weigh this compound dissolve Dissolve in PEG400 weigh->dissolve 10 mg add_saline Add Saline dissolve->add_saline 4 mL vortex Vortex to Homogenize add_saline->vortex 6 mL administer Administer this compound or Vehicle vortex->administer 1 mg/mL Solution anesthetize Anesthetize Rat catheterize Catheterize Jugular Vein anesthetize->catheterize baseline Measure Baseline AERP catheterize->baseline baseline->administer post_dose Measure Post-Dose AERP administer->post_dose analyze Data Analysis post_dose->analyze

Caption: Experimental workflow for this compound in vivo study.

mechanism_of_action cluster_channel KCa2.x Channel ca_ion Ca²⁺ calmodulin Calmodulin ca_ion->calmodulin Binds k_channel KCa2.x Pore calmodulin->k_channel Activates K⁺ Efflux K⁺ Efflux k_channel->K⁺ Efflux Allows This compound This compound This compound->k_channel Inhibits (Negative Allosteric Modulation) Hyperpolarization Hyperpolarization K⁺ Efflux->Hyperpolarization

Caption: Mechanism of action of this compound on KCa2 channels.

References

Application Notes and Protocols: Utilizing AP14145 in a Guinea Pig Model of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of AP14145, a potent and selective inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, in a guinea pig model of cardiac arrhythmia. Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, and novel therapeutic strategies with improved atrial selectivity are a significant focus of cardiovascular research.[1][2] this compound has emerged as a promising antiarrhythmic agent due to its ability to selectively prolong the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects.[1][3] This document outlines the mechanism of action of this compound, detailed protocols for its application in both ex vivo and in vivo guinea pig models, and expected outcomes based on preclinical studies.

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, with an IC50 of approximately 1.1 μM for both subtypes.[4][5][6] It does not exhibit significant subtype selectivity between KCa2.2 and KCa2.3.[6] The primary antiarrhythmic effect of this compound stems from its inhibition of the KCa2 channel current (IKCa), which contributes to the repolarization phase of the cardiac action potential, particularly in the atria. By inhibiting IKCa, this compound prolongs the action potential duration and, consequently, the effective refractory period in atrial myocytes.[1][7] This prolongation of the AERP is a key mechanism for terminating and preventing re-entrant atrial arrhythmias like AF.[7] A significant advantage of this compound is its atrial selectivity, as it has minimal effect on the ventricular QT interval, a marker for the risk of ventricular proarrhythmias.[1][3][8][9]

Signaling Pathway of this compound in Atrial Myocytes

cluster_membrane Atrial Myocyte Sarcolemma cluster_intracellular Intracellular Space KCa2 KCa2 Channel Repolarization Repolarization KCa2->Repolarization K⁺ Efflux This compound This compound This compound->KCa2 Inhibits Ca2_ion Ca_influx Intracellular Ca²⁺ Ca_influx->KCa2 Activates AP Action Potential AP->Ca_influx Depolarization APD Action Potential Duration (APD) Repolarization->APD Shortens AERP Atrial Effective Refractory Period (AERP) APD->AERP Arrhythmia Arrhythmia Susceptibility AERP->Arrhythmia Reduces

Caption: Signaling pathway of this compound in atrial myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in guinea pig models.

Table 1: Ex Vivo Effects of this compound on Atrial Effective Refractory Period (AERP) in Isolated Guinea Pig Hearts
Concentration of this compoundMean AERP (ms)Comparison GroupMean AERP (ms)P-valueReference
10 µM77 ± 2Vehicle61 ± 5P = 0.011[1][8][9]
30 µM93 ± 2Vehicle64 ± 6P < 0.001[1][8][9]
Table 2: In Vivo Effects of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Guinea Pigs
Dose of this compoundMean AERP (ms)Comparison GroupMean AERP (ms)P-valueReference
4 mg/kg (after 6 min infusion)97 ± 6Time-Matched Control72 ± 2P < 0.001[1][9]
13.3 mg/kg (end of infusion)113 ± 6Time-Matched Control75 ± 3P < 0.001[8]
Table 3: Effects of this compound on Ventricular Repolarization (QTcB)
ModelDose/ConcentrationQTcB Interval ChangeComparisonReference
Ex Vivo (Isolated Heart)Up to 30 µMNo significant changeVehicle Control[1][8]
In Vivo (Anesthetized)13.3 mg/kgNo significant changeTime-Matched Control[1][8]
Table 4: Effect of this compound on Ventricular Fibrillation (VF) Incidence in a Hypokalemia Model
Treatment GroupNumber of Hearts with VF / TotalConditionReference
This compound1 / 6Hypokalemia (2.5 mM K⁺)[10]
Time-Matched Control4 / 6Hypokalemia (2.5 mM K⁺)[10]
Dofetilide5 / 6Hypokalemia (2.5 mM K⁺)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from published research.[1][8][9][10]

Protocol 1: Ex Vivo Langendorff-Perfused Guinea Pig Heart Model

Objective: To assess the direct electrophysiological effects of this compound on the isolated heart, free from systemic influences.

Materials:

  • Male Dunkin Hartley guinea pigs (350-450 g)

  • Krebs-Henseleit solution

  • Langendorff perfusion system

  • Monophasic action potential (MAP) recording catheter

  • Pacing electrodes

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a thoracotomy.

  • Heart Isolation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Electrophysiological Recordings:

    • Place a MAP catheter on the epicardial surface of the right atrium to record atrial signals.

    • Position pacing electrodes on the right atrial appendage.

    • Record a surface ECG.

  • Baseline Measurements: Allow the heart to stabilize for a 20-minute period and record baseline AERP and other electrophysiological parameters.

  • Drug Administration: Perfuse the heart with increasing concentrations of this compound (e.g., 1, 10, and 30 µM) or vehicle control.[1][8][9]

  • AERP Measurement: Determine the AERP using a train of 8 stimuli (S1) followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively shortened until the S2 fails to elicit an atrial response. The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Data Analysis: Compare the AERP values before and after this compound administration.

Protocol 2: In Vivo Anesthetized Guinea Pig Model

Objective: To evaluate the antiarrhythmic effects and ventricular safety of this compound in a whole-animal model.

Materials:

  • Male Dunkin Hartley guinea pigs (350-450 g)

  • Anesthetic agent (e.g., pentobarbital)

  • Intra-atrial electrophysiology catheter

  • Intravenous catheter

  • ECG needle electrodes

  • Data acquisition system

Procedure:

  • Anesthesia and Catheterization: Anesthetize the guinea pig and place an intravenous catheter in the right jugular vein for drug infusion.[1]

  • Electrophysiology Catheter Placement: Introduce an electrophysiology catheter into the right atrium via the right jugular vein for atrial pacing and recording.[1]

  • ECG Recording: Place needle electrodes subcutaneously to record a surface ECG.

  • Baseline Measurements: After a stabilization period, record baseline AERP and ECG parameters.

  • Drug Infusion: Infuse this compound or vehicle control intravenously at a constant rate (e.g., to achieve a total dose of 13.3 mg/kg).[8][9]

  • Serial AERP Measurements: Measure AERP at multiple time points during the infusion to assess the time course of the drug's effect.[1][9]

  • Arrhythmia Induction (Optional): Atrial fibrillation can be induced by burst pacing (e.g., rapid atrial pacing) to test the efficacy of this compound in preventing or terminating the arrhythmia.

  • Data Analysis: Analyze the changes in AERP and QTcB interval over time compared to the control group.

Protocol 3: Hypokalemia-Induced Arrhythmia Model

Objective: To assess the protective effect of this compound against arrhythmias induced by low potassium conditions.

Materials:

  • Langendorff-perfused guinea pig heart setup (as in Protocol 1)

  • Standard Krebs-Henseleit solution (4 mM K⁺)

  • Hypokalemic Krebs-Henseleit solution (2.5 mM K⁺)

Procedure:

  • Heart Preparation: Isolate and perfuse the guinea pig heart as described in Protocol 1.

  • Baseline Period: Perfuse with standard Krebs-Henseleit solution for a 20-minute stabilization period.

  • Drug Perfusion: Perfuse the heart with this compound or vehicle control in standard Krebs-Henseleit solution for a defined period.

  • Induction of Hypokalemia: Switch the perfusion to the hypokalemic Krebs-Henseleit solution containing the same concentration of this compound or vehicle.[10]

  • Arrhythmia Monitoring: Continuously monitor the ECG for spontaneous ventricular arrhythmias, such as ventricular fibrillation (VF).

  • Programmed Electrical Stimulation: At the end of the hypokalemic period, attempt to induce VF using a programmed electrical stimulation protocol (e.g., S1S2 stimulation).[10]

  • Data Analysis: Compare the incidence of spontaneous and induced VF between the this compound-treated and control groups.[10]

Experimental Workflow and Logical Relationships

Experimental Workflow for In Vivo Electrophysiological Study

Animal_Prep Animal Preparation (Anesthesia, Catheterization) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline_EP Baseline EP Measurements (AERP, ECG) Stabilization->Baseline_EP Drug_Infusion This compound / Vehicle Infusion Baseline_EP->Drug_Infusion Serial_EP Serial EP Measurements During Infusion Drug_Infusion->Serial_EP Arrhythmia_Induction Arrhythmia Induction (Burst Pacing) Serial_EP->Arrhythmia_Induction Data_Analysis Data Analysis and Comparison Arrhythmia_Induction->Data_Analysis

Caption: Workflow for in vivo electrophysiological studies.

Conclusion

This compound demonstrates significant potential as an atrial-selective antiarrhythmic agent. The protocols and data presented herein provide a robust framework for researchers to investigate the electrophysiological properties of this compound in a well-established guinea pig model of arrhythmia. The selective prolongation of AERP without adverse effects on ventricular repolarization underscores its favorable safety profile and supports its further development for the treatment of atrial fibrillation.

References

AP14145: Application in Porcine Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

AP14145 is a novel negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 and KCa2.3 subtypes.[1][2] These channels are considered a promising atrial-selective target for the management of atrial fibrillation (AF) due to their predominant expression and role in atrial repolarization.[3][4] In porcine models of AF, this compound has demonstrated the ability to prevent atrial arrhythmogenic changes, highlighting its potential as a therapeutic agent.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in porcine models of AF, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action:

This compound functions by decreasing the calcium sensitivity of the KCa2 channels, thereby inhibiting the outward potassium current (IK,Ca).[1][2] This inhibition leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period (AERP), which are key antiarrhythmic effects.[8] A significant advantage of this compound is its atrial-selective action, with minimal effects on ventricular electrophysiology, thus reducing the risk of proarrhythmic complications often associated with other antiarrhythmic drugs.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound in porcine models of atrial fibrillation.

Table 1: Electrophysiological Effects of this compound in a Porcine Model of Obstructive Respiratory Events [5][6][7]

ParameterVehicle (Baseline)This compoundp-value
Atrial Effective Refractory Period (AERP) - Pre-INAP (ms) 135 ± 10Increased by 41 ± 7< 0.001
AERP Shortening by INAP (ms) 34 ± 83 ± 50.008
AF Inducibility - Pre-INAP (%) 11 ± 8--
AF Inducibility - During INAP (%) 48 ± 115 ± 50.012
QT-paced Interval - Baseline (ms) 270 ± 7268 ± 60.83
QT-paced Interval - During INAP (ms) 275 ± 7No significant alteration-

*INAP: Intermittent Negative Upper Airway Pressure, a method to simulate obstructive respiratory events.

Table 2: Dose-Dependent Effects of this compound on Atrial Fibrillation in Open-Chest Pigs [9]

ParameterVernakalantThis compound (Dose-Dependent)
Left Atrial Effective Refractory Period (LA ERP) Significantly ProlongedDose-dependently Increased
Atrial Fibrillation (AF) Duration ReducedDose-dependently Decreased
Left Ventricular Effective Refractory Period (LV ERP) No significant changeNo significant change

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation via Simulation of Obstructive Respiratory Events

This protocol describes the induction of AF in spontaneously breathing pigs by simulating obstructive respiratory events.[5][6]

Materials:

  • Anesthetized and intubated domestic pigs

  • Pressure device with a 50 L pressure container and a vacuum pump

  • Manometer

  • Electrophysiology recording system for AERP and AF inducibility measurements

  • This compound solution and vehicle control

Procedure:

  • Anesthesia: Anesthetize the pigs (e.g., with Zoletil, ketamine, butorphanol, and methadone intramuscularly, maintained with alpha-chloralose and fentanyl intravenously).[6]

  • Instrumentation: Establish venous access for drug infusion and arterial access for blood gas analysis. Place recording catheters in the atria for electrophysiological measurements.

  • Simulation of Obstructive Events (INAP):

    • Connect the pressure device to the intubation tube.

    • Apply intermittent negative upper airway pressure (INAP) for 75 seconds.

    • Repeat the INAP application every 10 minutes for a total of three times before and three times during the infusion of this compound or vehicle.[5][6]

  • Electrophysiological Measurements:

    • Acquire Atrial Effective Refractory Periods (AERP) before (pre-INAP), during (INAP), and after (post-INAP) each INAP application.

    • Determine AF inducibility using an S1S2 atrial pacing protocol.[6]

  • Drug Administration: Infuse the SK-channel inhibitor this compound or a vehicle control.

  • Ventricular Safety Evaluation: Monitor ventricular arrhythmicity by measuring the heart rate-adjusted QT-interval duration (QT-paced) and the electromechanical window (EMW) shortening.[5][6]

Protocol 2: Induction of Sustained Atrial Fibrillation in an Acute Porcine Model

This protocol outlines a method for creating an acute and reproducible model of sustained AF.[10]

Materials:

  • Adult domestic pigs

  • Median sternotomy surgical setup

  • Pacing system for rapid and burst pacing

  • Neostigmine (intravenous)

  • ECG monitoring equipment

Procedure:

  • Surgical Preparation: Perform a median sternotomy on the anesthetized pig.

  • Sequential AF Induction Methods:

    • Manual Stimulation: Manually stimulate the atria.

    • Rapid Pacing: If AF is not induced, perform rapid pacing at 200 beats per minute.

    • Programmed Extra Stimulus: If AF is still not induced, deliver a train of 8 beats at a cycle length of 300 milliseconds, followed by an extra stimulus at decreasing cycle lengths.

    • Burst Pacing: If AF is not yet induced, perform burst pacing at a cycle length of 90 milliseconds for 30 seconds.

    • Neostigmine Administration: If AF is still not induced, administer intravenous neostigmine and repeat the pacing protocols.

  • Definition of Sustained AF: Atrial fibrillation is considered sustained if it persists for at least 1 minute.[10]

Visualizations

AP14145_Mechanism_of_Action cluster_membrane Atrial Myocyte Membrane cluster_effects Electrophysiological Effects KCa2 KCa2 Channel (KCa2.2/2.3) K_ion_out K⁺ KCa2->K_ion_out K⁺ Efflux AERP ↑ Atrial Effective Refractory Period (AERP) Ca_ion Ca²⁺ Ca_ion->KCa2 Binds & Activates K_ion_in This compound This compound This compound->KCa2 Negative Allosteric Modulation (Inhibits Ca²⁺ Sensitivity) AF_Susceptibility ↓ Atrial Fibrillation Susceptibility

Caption: Mechanism of action of this compound on KCa2 channels.

Experimental_Workflow_AF_Induction start Anesthetized Pig Model measure_baseline Measure Baseline AERP & AF Inducibility start->measure_baseline inap Simulate Obstructive Respiratory Events (Intermittent Negative Upper Airway Pressure - INAP) drug_admin Administer this compound or Vehicle inap->drug_admin measure_baseline->inap inap_drug Repeat INAP Protocol During Drug Infusion drug_admin->inap_drug measure_post Measure AERP & AF Inducibility Post-Drug Administration inap_drug->measure_post analyze Analyze Data: - AERP Changes - AF Susceptibility - Ventricular Safety (QT Interval) measure_post->analyze

Caption: Experimental workflow for testing this compound.

References

Troubleshooting & Optimization

AP14145 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of AP14145. The following information is curated to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of approximately 1.1 μM.[1][2] It functions by decreasing the calcium sensitivity of these channels.[3] This inhibition of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP), which is the basis for its investigation as a potential antiarrhythmic agent for conditions such as atrial fibrillation.[1][4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound hydrochloride is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both solvents.[5] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard practice.

Q3: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound hydrochloride should be stored at -20°C.[5]

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C. For short-term storage (up to one month), -20°C is acceptable. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2]

Q4: Is this compound sensitive to light?

Recommended Handling Precautions for Photosensitive Compounds:

  • Store stock solutions and experimental samples in amber or opaque vials.[1][8]

  • When handling, minimize exposure to direct light by working in a dimly lit area or by covering the solutions with aluminum foil.[1]

  • For prolonged experiments, consider using light-protective reagents or ensuring the experimental setup is shielded from light.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

A common challenge encountered is the precipitation of a compound when a DMSO stock solution is diluted into an aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture media. This occurs because the compound's solubility is significantly lower in aqueous solutions compared to DMSO.[2][9]

Troubleshooting Steps:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your experiment.

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[9]

    • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.[9]

  • Adjust the Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Modify the Buffer Composition:

    • pH Adjustment: The solubility of weakly basic compounds can often be improved by lowering the pH of the buffer.[2] If your experimental conditions permit, test a range of pH values to find the optimal solubility.

    • Use of Excipients: For in vivo studies, co-solvents such as polyethylene glycol (PEG) or cyclodextrins have been used to improve the solubility of hydrophobic compounds.[10] For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can also help.[3]

Issue 2: Concerns about this compound Stability in Experimental Conditions

The stability of this compound can be influenced by factors such as temperature, pH, and repeated freeze-thaw cycles.

Troubleshooting and Prevention:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation for some small molecules.[11][12] It is highly recommended to prepare single-use aliquots of your stock solution to minimize this risk.[2]

  • Working Solution Stability: Prepare fresh working solutions of this compound in your aqueous buffer for each experiment. Do not store diluted aqueous solutions for extended periods unless you have validated their stability.

  • Temperature Stability: While specific data is unavailable for this compound, prolonged exposure to elevated temperatures can degrade many small molecules. For experiments requiring incubation at 37°C, it is advisable to determine the stability of this compound under these conditions if the experiment extends over a long duration.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventReported SolubilityReference
DMSOup to 100 mM[5]
Ethanolup to 100 mM[5]
Aqueous Buffers (e.g., PBS)Data not available (expected to be low)-

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationRecommendationsReference
Solid (Powder)-20°CLong-termKeep in a tightly sealed container.[5]
Stock Solution (in DMSO)-80°CLong-termAliquot into single-use volumes. Protect from light.[2]
Stock Solution (in DMSO)-20°CShort-term (≤ 1 month)Aliquot into single-use volumes. Protect from light.[2]
Working Solution (in aqueous buffer)N/AN/APrepare fresh for each experiment.General best practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Determining the Aqueous Solubility of this compound

This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.

  • Prepare Serial Dilutions: Create a series of 2-fold dilutions of your this compound DMSO stock solution in DMSO.

  • Dilute in Aqueous Buffer: In a clear microplate or microcentrifuge tubes, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your pre-warmed (37°C) aqueous buffer. Ensure the final DMSO concentration is consistent across all dilutions and is at a level tolerated by your assay (e.g., 0.5%).

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).

  • Assess Precipitation: Visually inspect for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is your approximate working solubility limit.

Mandatory Visualization

AP14145_Signaling_Pathway cluster_membrane Cell Membrane KCa2 KCa2.2 / KCa2.3 Channel K_ion K⁺ KCa2->K_ion Efflux Ca_ion Ca²⁺ Ca_ion->KCa2 Activates This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulator) Hyperpolarization Hyperpolarization AERP Prolonged Atrial Effective Refractory Period K_ion->Hyperpolarization Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer C1 Is the final concentration too high? Start->C1 S1 Lower Final Concentration C1->S1 Yes C2 Is the dilution method optimal? C1->C2 No End Solution Remains Clear S1->End S2 Use Serial Dilution & Vortex During Addition C2->S2 No C3 Is the final DMSO concentration sufficient? C2->C3 Yes S2->End S3 Slightly Increase DMSO (within toxic limits) C3->S3 No C4 Can the buffer be modified? C3->C4 Yes S3->End S4 Adjust pH or Add Surfactant C4->S4 Yes C4->End No S4->End

References

Technical Support Center: Optimizing AP14145 Concentration for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using AP14145 in patch clamp experiments. Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Troubleshooting Guide

Encountering issues during your patch clamp experiments with this compound? The table below outlines common problems, their potential causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No effect or lower than expected inhibition of KCa2.2/KCa2.3 currents Incorrect this compound Concentration: The final concentration of this compound in the recording chamber is too low.- Verify the dilution calculations for your stock and final solutions.- Ensure complete dissolution of this compound in the solvent before preparing the final solution.- Start with a concentration around the known IC50 (~1.1 µM) and perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[1][2][3]
Degraded this compound: The compound may have degraded due to improper storage.- Store this compound stock solutions at -20°C as recommended.[4][5]- Prepare fresh dilutions from a new stock solution.
Low Channel Expression: The cell type used may have low endogenous expression of KCa2.2 or KCa2.3 channels.- Use a cell line known to express the target channels or a heterologous expression system.- Confirm channel expression using techniques like qPCR or Western blotting.
Inconsistent or drifting current inhibition Incomplete Solution Exchange: The perfusion system is not delivering a stable concentration of this compound to the cell.- Check your perfusion system for leaks, bubbles, or blockages.[1]- Ensure a constant and adequate flow rate for complete and rapid solution exchange.
Drug Adsorption: this compound may be adsorbing to the tubing of the perfusion system.- Pre-incubate the perfusion lines with the this compound solution before starting the recording.- Use tubing material with low drug adsorption properties.
Current Rundown: The KCa2 channel activity is decreasing over time, independent of this compound application.- Establish a stable baseline recording before applying this compound.- Include a time-matched vehicle control to account for any rundown.
Off-target effects observed High this compound Concentration: The concentration of this compound is high enough to interact with other ion channels.- Use the lowest effective concentration of this compound based on your concentration-response curve.- Be aware of potential off-target effects at higher concentrations. For example, this compound inhibits hERG channels with an IC50 of 71.8 µM.[2][6]
Solvent Effects: The solvent (e.g., DMSO) is affecting other channels at its final concentration.- Ensure the final concentration of the solvent is as low as possible (typically ≤ 0.1%) and does not affect the currents of interest.- Perform a vehicle control with the same solvent concentration to rule out any solvent-specific effects.
Precipitation of this compound in the recording solution Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous recording solution.- this compound is soluble up to 100 mM in DMSO and ethanol.[7][8] Ensure your stock solution is fully dissolved.- When preparing the final aqueous solution, add the this compound stock solution dropwise while vortexing to prevent precipitation.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about using this compound in patch clamp experiments.

Q1: What is the recommended starting concentration for this compound in a patch clamp experiment?

A1: A good starting point is the reported IC50 value, which is approximately 1.1 µM for both KCa2.2 and KCa2.3 channels.[1][2][3] However, the optimal concentration can vary depending on the cell type, expression levels of the target channels, and specific experimental conditions. We recommend performing a concentration-response curve (e.g., from 10 nM to 30 µM) to determine the most appropriate concentration for your experiment.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound hydrochloride is soluble in DMSO and ethanol up to 100 mM.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C to minimize freeze-thaw cycles.[4][5] On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your extracellular recording solution.

Q3: What are the known off-target effects of this compound?

A3: this compound shows selectivity for KCa2.2 and KCa2.3 channels. However, at higher concentrations, it can inhibit other ion channels. For instance, it has been shown to inhibit hERG (KV11.1) with an IC50 of 71.8 µM and Kir3.1/Kir3.4 with an IC50 of 9.3 µM.[2][6] It is crucial to use a concentration that is effective for inhibiting KCa2 channels while minimizing these off-target effects.

Q4: Can the intracellular calcium concentration affect the inhibitory action of this compound?

A4: Yes. This compound is a negative allosteric modulator that reduces the apparent sensitivity of KCa2 channels to intracellular Ca2+.[1][3] The degree of inhibition by this compound can therefore be influenced by the intracellular Ca2+ concentration. For example, in the presence of 10 µM this compound, the EC50 of Ca2+ for KCa2.3 channels was shown to increase from 0.36 µM to 1.2 µM.[1] It is important to control and report the intracellular Ca2+ concentration in your experiments for reproducibility.

Q5: What are the key parameters to include in a typical whole-cell patch clamp protocol for studying this compound?

A5: A detailed experimental protocol is provided below. Key parameters to consider are the composition of the intracellular and extracellular solutions (especially the intracellular free Ca2+ concentration), the voltage-clamp protocol, and the data acquisition settings.

Experimental Protocol: Whole-Cell Patch Clamp Recording

This protocol provides a general framework for investigating the effect of this compound on KCa2.2/KCa2.3 channels in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the KCa2 channel subtype of interest.

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solution Preparation:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 400 nM). Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.

  • Final this compound Solutions: On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition system (e.g., Axon pCLAMP).[9]

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Obtain a gigaohm seal (>1 GΩ) on a single, healthy-looking cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps or ramps to elicit KCa2 currents. A typical protocol is a voltage ramp from -100 mV to +100 mV over 200 ms.

  • Establish a stable baseline recording for at least 3-5 minutes in the control extracellular solution.

  • Perfuse the cell with the desired concentration of this compound and record the current until a steady-state effect is observed.

  • Perform a washout with the control extracellular solution to check for reversibility of the drug effect.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data with a Hill equation to determine the IC50.

Visualizations

Signaling Pathway

AP14145_Mechanism cluster_membrane Cell Membrane KCa2 KCa2.2 / KCa2.3 Channel Activation Channel Activation KCa2->Activation Opens Ca_in Intracellular Ca²⁺ Ca_in->KCa2 Binds to Calmodulin associated with channel This compound This compound This compound->KCa2 Negative Allosteric Modulation Inhibition Reduced K⁺ Efflux Activation->Inhibition Leads to

Caption: Mechanism of action of this compound on KCa2 channels.

Experimental Workflow

Patch_Clamp_Workflow start Start prep_cells Cell Preparation (e.g., HEK293 expressing KCa2) start->prep_cells prep_solutions Prepare Solutions (Internal, External, this compound) start->prep_solutions form_seal Form Gigaohm Seal prep_cells->form_seal pull_pipette Pull & Fill Pipette (3-5 MΩ) prep_solutions->pull_pipette pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Steady-State Effect apply_drug->record_effect washout Washout record_effect->washout analyze Data Analysis (IC50 determination) washout->analyze end End analyze->end

Caption: Workflow for a typical patch clamp experiment with this compound.

Concentration Optimization Logic

Optimization_Logic rect_node rect_node start Start Optimization initial_test Test Initial Concentration (~1 µM) start->initial_test effect_observed Effect Observed? initial_test->effect_observed increase_conc Increase Concentration effect_observed->increase_conc No conc_response Perform Concentration- Response Curve effect_observed->conc_response Yes increase_conc->effect_observed reassess Re-evaluate Experiment (e.g., channel expression) increase_conc->reassess If still no effect at high conc. decrease_conc Decrease Concentration decrease_conc->conc_response check_off_target Potential for Off-Target Effects? conc_response->check_off_target check_off_target->decrease_conc Yes optimal_conc Optimal Concentration Achieved check_off_target->optimal_conc No

References

AP14145 stability in solution and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of AP14145.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2] It specifically targets KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of approximately 1.1 μM.[1] Its mechanism involves decreasing the channel's sensitivity to intracellular Ca2+, thereby inhibiting channel activity.[3][4] This modulation is strongly dependent on the S508 and A533 amino acid residues within the channel's inner pore.[2][3] this compound is utilized in research to study the physiological roles of KCa2 channels and as a potential therapeutic agent for conditions like atrial fibrillation.[5]

Q2: How should I store the solid form of this compound?

A: The solid, powdered form of this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[1][4]

Q3: What is the best way to prepare and store stock solutions of this compound?

A: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol.[4] These stock solutions should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (1 month), -20°C is acceptable, while for long-term storage (up to 6 months), -80°C is recommended.[1] On the day of the experiment, an aliquot can be thawed and diluted to the final working concentration in the appropriate experimental buffer.[3][6]

Q4: What are the recommended solvents for this compound?

A: this compound hydrochloride is soluble in both DMSO and ethanol up to a concentration of 100 mM.[4] For in vivo studies, a common vehicle consists of 50% polyethylene glycol (PEG) 400 and 50% sterile saline.[3]

Q5: How stable is this compound in aqueous experimental buffers?

A: While specific stability data in various aqueous buffers is not extensively published, the common practice reported in literature is to dilute the stock solution into the aqueous experimental medium on the day of the experiment.[3][6] This suggests that the long-term stability of this compound at low concentrations in aqueous solutions may be limited. For best results and to ensure compound integrity, it is advisable to prepare fresh dilutions for each experiment.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid -20°CLong-termKeep sealed and away from moisture.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
(in DMSO/Ethanol)-80°CUp to 6 monthsRecommended for long-term storage.[1]
Working Dilution Room Temperature< 1 dayPrepare fresh on the day of the experiment.[3][6]

Table 2: Solubility Specifications

SolventMaximum ConcentrationReference
DMSO100 mM[4]
Ethanol100 mM[4]

Table 3: Key Biological Activity Data

TargetParameterValueNotes
hKCa2.2 (SK2)IC501.1 ± 0.3 μMNegative allosteric modulator.[3]
hKCa2.3 (SK3)IC501.1 ± 0.3 μMNegative allosteric modulator.[3]
hKCa2.3 (SK3)EC50 Shift (Ca2+)~3-fold increaseThis compound (10 μM) increases EC50 from 0.36 to 1.2 μM.[3][4]
hERG (Kv11.1)IC5071.8 μMShows selectivity for KCa2 over hERG channels.[1]
Troubleshooting Guide
IssuePotential CauseRecommended Solution
Inconsistent or weaker-than-expected results. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: Compound precipitating out of the aqueous buffer at the working concentration.1. Use a fresh aliquot of the stock solution stored at -80°C. Prepare fresh working dilutions for each experiment. 2. Check the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer; keep it low (typically <0.1%). Visually inspect for any precipitate. Consider using a different buffer or adding a surfactant if compatible with your assay.
No observable biological effect. 1. Incorrect Dilution: Calculation error during the preparation of stock or working solutions. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling.1. Double-check all calculations. When preparing stock solutions, always use the batch-specific molecular weight found on the Certificate of Analysis.[4] 2. Test the compound in a well-established positive control assay to confirm its activity. If it fails, obtain a new vial of the compound.
Precipitate forms when diluting into aqueous buffer. 1. Low Solubility: The final concentration exceeds the solubility limit in the aqueous medium. 2. Buffer Incompatibility: The pH or composition of the buffer may promote precipitation.1. Decrease the final concentration of this compound. Ensure the concentration of the organic solvent from the stock solution is minimal. 2. Test the solubility in different buffers. For in vivo work, consider using a vehicle like 50% PEG 400 in saline.[3]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required mass of this compound hydrochloride (MW: 398.81, but always confirm with the batch-specific Certificate of Analysis).[4]

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound. Vortex gently until the solid is completely dissolved.

  • Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months.[1]

This compound Handling and Preparation Workflow

G cluster_storage Long-Term Storage cluster_prep Experiment Day Preparation cluster_exp Application Solid Solid this compound (Vial) Stock 10-100 mM Stock Solution (in DMSO/Ethanol) Solid->Stock Dissolve StorageTemp1 Store at -20°C Solid->StorageTemp1 StorageTemp2 Aliquot & Store at -80°C (6 mo) or -20°C (1 mo) Stock->StorageTemp2 Thaw Thaw Single Aliquot Stock->Thaw Dilute Dilute to Working Conc. in Assay Buffer Thaw->Dilute Prepare Fresh InVitro In Vitro Assay (e.g., Patch Clamp) Dilute->InVitro InVivo In Vivo Formulation (e.g., 50% PEG 400) Dilute->InVivo

Caption: Recommended workflow for storing and preparing this compound solutions.

Mechanism of Action Diagram
Modulation of KCa2 Channel by this compound

This compound acts as a negative allosteric modulator of the KCa2 channel. It binds to the channel protein, away from the calcium-binding site, and reduces the channel's sensitivity to intracellular Ca2+. This inhibitory action prevents the channel from opening, even at calcium concentrations that would normally activate it, thus reducing K+ efflux from the cell.

G cluster_membrane Cell Membrane KCa2 KCa2 Channel (SK Channel) Activation Channel Activation KCa2->Activation Inhibition Channel Inhibition KCa2->Inhibition Ca_in Intracellular Ca²⁺ Ca_in->KCa2 Binds & Activates This compound This compound This compound->KCa2 Binds (Allosteric Site) K_efflux K⁺ Efflux Activation->K_efflux Leads to Inhibition->K_efflux Blocks

References

Technical Support Center: AP14145 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on utilizing AP14145 in animal studies, with a specific focus on its central nervous system (CNS) effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cause CNS side effects in our animal models?

A1: this compound is specifically designed for reduced brain penetration to minimize CNS side effects.[1] Unlike earlier KCa2 channel modulators that caused observable CNS disturbances, this compound has demonstrated a lack of acute CNS effects in rodent models at effective doses.[1][2] This is largely attributed to its chemical properties that limit its ability to cross the blood-brain barrier (BBB).[1]

Q2: What is the proposed mechanism for this compound's low CNS activity?

A2: The favorable CNS safety profile of this compound is believed to stem from its molecular structure. It contains a polar carboxamide moiety and has a larger polar surface area compared to compounds with known CNS effects (e.g., NS8593).[1] These features decrease its likelihood of penetrating the BBB and may make it a substrate for P-glycoprotein-mediated efflux, an active transport system that removes substances from the brain.[1]

Q3: We are observing unexpected neurological signs in our animals after this compound administration. What could be the cause?

A3: This is unexpected based on current literature.[1] Consider the following troubleshooting steps:

  • Vehicle Effects: Confirm that the vehicle used for drug formulation is not contributing to the observed effects. Run a vehicle-only control group.

  • Dose and Concentration: Double-check all dose calculations and the concentration of your dosing solution. While this compound has a good safety profile, excessively high doses may lead to off-target effects or overcome the mechanisms that limit BBB penetration.

  • Compound Purity: Verify the purity and integrity of your this compound supply. Impurities could be responsible for unexpected pharmacology.

  • Animal Model: Consider the specific characteristics of your animal model. Are there genetic modifications or disease states that might alter BBB permeability or drug metabolism in an unexpected way?

Q4: How can we proactively monitor for potential CNS effects in our study?

A4: Incorporate a simple neurological assessment into your experimental protocol. A beam walk test for motor coordination is a sensitive method to detect acute CNS impairment and was successfully used in preclinical studies of this compound.[1][2] Close observation for signs like tremors, convulsions, or ataxia immediately following administration is also crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Convulsions or severe ataxia observed post-dosing. Compound misidentification (e.g., accidental use of a compound like NS8593).Immediately terminate the experiment for the affected animal. Quarantine the compound supply and re-verify its identity and purity via analytical chemistry (e.g., LC-MS, NMR).
Extreme overdose.Review all dosing procedures and calculations. If an overdose is confirmed, monitor the animal closely and provide supportive care as needed. Adjust the dose for future experiments.
Mild tremor or slight motor impairment. High dose levels approaching the compound's tolerability limit.Consider performing a dose-response study to establish the threshold for any CNS-related signs in your specific model and species.
Interaction with other administered substances.Review all co-administered agents (e.g., anesthetics, other therapeutics) for potential drug-drug interactions that could enhance CNS exposure or effects.
No CNS effects, but also no therapeutic effect (e.g., on AERP). Dosing or formulation error.Confirm the stability and solubility of this compound in your chosen vehicle. Verify your dose calculations and administration technique (e.g., IV bolus accuracy).
Pharmacokinetic differences in the animal model.Your animal model may clear the drug more rapidly. Consider conducting a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, highlighting the separation between therapeutic cardiac effects and CNS side effects.

Table 1: In Vitro Potency of this compound

ChannelIC50 (μM)Description
hKCa2.2 (SK2) 1.1 ± 0.3Primary target for cardiac effects.[1][2][3]
hKCa2.3 (SK3) 1.1 ± 0.3Primary target for cardiac effects.[1][2][3]
hKCa1.1 (BK) >10 (50% inhibition at 10 μM)Lower potency at this channel.[3]
hKCa2.1 (SK1) >10 (90% inhibition at 10 μM)High inhibition at a high concentration.[3]
hKCa3.1 (IK) No effectSelective over this channel.[3]
hERG (Kv11.1) 71.8Significantly lower potency than on target, suggesting lower risk of ventricular arrhythmia.[3][4]

Table 2: In Vivo Efficacy and CNS Safety Comparison

Compound Dose (mg/kg) Species Primary Effect CNS Effect (Beam Walk Test)
This compound 10MouseNot AssessedNo impairment in motor coordination.[1]
NS8593 10MouseNot AssessedSevere convulsions, unable to perform the test.[1]
This compound 2.5 - 5.0 (IV Bolus)RatSignificant prolongation of Atrial Effective Refractory Period (AERP).[1][3]Not Assessed (under anesthesia)
This compound 13.3Guinea PigAERP increased; no effect on QTcB.[4][5]Not Assessed

Experimental Protocols

Protocol 1: Beam Walk Test for Motor Coordination (Mouse)

This protocol is adapted from the methodology used to assess the acute CNS effects of this compound.[1][2]

  • Objective: To evaluate fine motor coordination and balance as an indicator of CNS impairment.

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a padded surface (e.g., 50 cm high). A bright light may be used to motivate the mouse to leave the start platform, and a dark "goal box" can be placed at the end of the beam.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

    • Training (Optional but recommended): Train the mice for 1-2 days prior to the experiment by allowing them to walk across the beam several times.

    • Baseline Measurement: On the day of the experiment, record the time it takes for each mouse to traverse the beam and the number of foot slips (when a hind paw slips off the beam).

    • Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection). A positive control group using a compound with known CNS effects (like NS8593 at 10 mg/kg) is highly recommended for comparison.

    • Post-Dosing Assessment: At a defined time point post-injection (e.g., 15-30 minutes, corresponding to expected Cmax), place the mouse back on the beam and record the traversal time and number of foot slips.

  • Data Analysis: Compare the post-dosing performance to the baseline for each group using appropriate statistical tests (e.g., paired t-test). Compare the performance between the vehicle, this compound, and positive control groups (e.g., using ANOVA).

Protocol 2: Atrial Effective Refractory Period (AERP) Measurement (Anesthetized Rat)

This protocol describes the assessment of the primary pharmacodynamic effect of this compound in the heart.[1][2]

  • Objective: To measure the atrial refractory period as an index of antiarrhythmic potential.

  • Animal Preparation: Anesthetize the rat (e.g., with pentobarbital) and ensure a stable plane of anesthesia. The animal is often ventilated mechanically.

  • Surgical Procedure:

    • Expose the heart via a thoracotomy.

    • Place a multi-electrode catheter into the right atrium, often via the jugular vein, for pacing and recording.

    • Place ECG leads to monitor cardiac rhythm.

  • Pacing Protocol:

    • Pace the atrium at a constant cycle length (e.g., S1-S1 at 150 ms) for a set number of beats (e.g., 8 beats).

    • Introduce a premature stimulus (S2) after the last S1 beat.

    • Begin with a long S1-S2 coupling interval and progressively decrease the S1-S2 interval (e.g., by 2 ms increments) until the S2 stimulus fails to elicit a captured atrial depolarization.

    • The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Experimental Procedure:

    • Obtain stable baseline AERP measurements.

    • Administer this compound as an intravenous bolus (e.g., 2.5 or 5.0 mg/kg).

    • Repeat AERP measurements at regular intervals post-injection to determine the drug's effect and duration of action.

  • Data Analysis: Express the change in AERP as a percentage or absolute increase from the baseline measurement.

Visualizations

AP14145_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCa2 KCa2 Channel K_efflux K_efflux KCa2->K_efflux K⁺ Efflux (Hyperpolarization) This compound This compound This compound->KCa2 Binds to allosteric site This compound->KCa2 Inhibition (Reduces Ca²⁺ sensitivity) Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin Binds Calmodulin->KCa2 Gating (Activation)

Caption: Mechanism of this compound as a negative allosteric modulator of KCa2 channels.

CNS_Safety_Logic This compound This compound Properties Key Molecular Properties: - Polar Carboxamide Moiety - High Polar Surface Area This compound->Properties BBB Blood-Brain Barrier (BBB) This compound->BBB Approaches LowPenetration Reduced BBB Penetration Properties->LowPenetration Efflux P-glycoprotein Efflux Properties->Efflux CNS Central Nervous System (CNS) BBB->CNS Peripheral Peripheral Tissues (Heart) BBB->Peripheral Freely Accesses LowCNS Low CNS Concentration BBB->LowCNS Leads to CardiacEffects Therapeutic Effect (AERP Prolongation) Peripheral->CardiacEffects LowPenetration->BBB Efflux->BBB NoEffects Absence of Acute CNS Side Effects LowCNS->NoEffects Experimental_Workflow start Start: Animal Model Selection (e.g., Mouse) dosing Compound Administration - this compound (e.g., 10 mg/kg) - Vehicle Control - Positive Control (e.g., NS8593) start->dosing assessment Behavioral Assessment dosing->assessment At defined time point (e.g., 30 min post-dose) beam_walk Beam Walk Test: - Measure Latency - Count Foot Slips assessment->beam_walk observation General Observation: - Look for Tremors, Convulsions, Ataxia assessment->observation data Data Analysis beam_walk->data observation->data conclusion Conclusion: Evaluate CNS Safety Profile data->conclusion

References

Technical Support Center: AP14145 Efficacy in Vernakalant-Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of AP14145, a small-conductance calcium-activated potassium (KCa2) channel inhibitor, in vernakalant-resistant models of atrial fibrillation (AF).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism of action between this compound and vernakalant?

A1: this compound and vernakalant target distinct ion channels to exert their antiarrhythmic effects. This compound is a negative allosteric modulator of KCa2.2 and KCa2.3 channels, decreasing the calcium sensitivity of these channels.[1] This inhibition of the KCa2 current (IKCa) leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period (AERP), with minimal effect on ventricular repolarization.[2][3]

Vernakalant, on the other hand, is a multi-ion channel blocker with a more complex mechanism. It primarily targets atrial-selective potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-dependent potassium current (IK,ACh).[4][5] Additionally, it exhibits a rate-dependent block of atrial voltage-gated sodium channels (INa) and also affects the transient outward potassium current (Ito) and the rapidly activating delayed rectifier potassium current (IKr).[6][7][8] This multi-channel blockade contributes to its effect on prolonging atrial refractoriness.[4]

Q2: Why might this compound be effective in a model where vernakalant has failed?

A2: The efficacy of this compound in vernakalant-resistant models stems from its distinct molecular target.[9][10] Vernakalant resistance can emerge from alterations in the ion channels it targets or in the downstream signaling pathways. Since this compound acts on KCa2 channels, a separate pathway for modulating atrial repolarization, it can circumvent the mechanisms underlying vernakalant resistance.[9][10] Studies in porcine models of vernakalant-resistant AF have demonstrated that this compound can successfully terminate AF and prevent its reinduction.[9][11]

Q3: What are the known IC50 values for this compound on its primary targets?

A3: this compound is an equipotent negative allosteric modulator of KCa2.2 and KCa2.3 channels with an IC50 of 1.1 ± 0.3 μM.[1][12]

Q4: Does this compound have off-target effects on other cardiac ion channels?

A4: this compound demonstrates a degree of selectivity for KCa2 channels. At a concentration of 10 μM, it has been shown to inhibit 50% of the hKCa1.1 current and 90% of the hKCa2.1 current, with no effect on hKCa3.1 channels.[13] It has a significantly lower potency for other cardiac ion channels, with an IC50 of 71.8 μM for hERG (KV11.1) and 9.3 μM for Kir3.1/Kir3.4 (IKACh).[13] It does not produce significant effects on KV1.5 (IKur), KV7.1/KCNE1 (IKs), KV4.3/KChiP2 (Ito), or Kir2.1 (IK1) at concentrations up to 30 μM, nor on NaV1.5 (INa) at 15 μM.[13]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments investigating the efficacy of this compound in vernakalant-resistant models.

Observed Problem Potential Cause Troubleshooting Step
This compound fails to terminate AF in a confirmed vernakalant-resistant model. Sub-therapeutic dose of this compound. Verify that the administered dose of this compound is consistent with effective doses reported in the literature. In a porcine model, cumulative doses up to 21 mg/kg were used to achieve cardioversion.[9]
Inadequate establishment of vernakalant resistance. Confirm vernakalant resistance by administering a full therapeutic dose of vernakalant (e.g., 4 mg/kg in pigs) and observing a lack of cardioversion.[9][11]
Altered KCa2 channel expression or function. While this compound targets a different pathway, severe atrial remodeling could potentially alter KCa2 channel expression or function. Consider performing qPCR or Western blot to assess KCa2.2 and KCa2.3 expression levels in your model compared to controls.
Drug stability or formulation issues. Prepare this compound solutions fresh for each experiment. Refer to the supplier's instructions for proper solubilization and storage.
High variability in this compound efficacy between subjects. Differences in the degree of atrial remodeling. The duration and severity of atrial tachypacing to induce AF and vernakalant resistance can influence the underlying substrate. Ensure consistent pacing protocols across all subjects.
Pharmacokinetic variability. Individual differences in drug metabolism and distribution can affect the effective concentration of this compound at the target tissue. If possible, measure plasma concentrations of this compound.
Unexpected ventricular proarrhythmic effects observed. Off-target effects at high concentrations. Although this compound is atrial-selective, excessively high concentrations may lead to off-target effects. Carefully review the dosage and infusion rate. The IC50 for hERG is high (71.8 μM), but this channel should be monitored.[13]
Underlying cardiac pathology in the animal model. Pre-existing ventricular abnormalities in the experimental animals could be unmasked by this compound. Ensure thorough baseline cardiac assessment of all subjects.

Data Presentation

Table 1: Comparative Efficacy of this compound and Vernakalant

ParameterThis compoundVernakalantReference
Atrial Effective Refractory Period (AERP) Prolongation Concentration-dependently prolongs AERP in rats and guinea pigs.[1][2]Prolongs atrial refractoriness.[4][5][1][2][4][5]
Ventricular Refractory Period No significant effect.[2][11]No significant effect.[4][11][2][4][11]
QTc Interval No significant effect.[2]Does not significantly affect ventricular refractory period.[4][2][4]
Efficacy in Vernakalant-Resistant AF Cardioverted vernakalant-resistant AF to sinus rhythm in 8 out of 8 pigs.[9]Ineffective by definition in this model.[9]

Table 2: Ion Channel Selectivity Profile

Ion ChannelThis compound IC50Vernakalant Target
KCa2.2 (SK2) 1.1 μM[1][13]Not a primary target
KCa2.3 (SK3) 1.1 μM[1][13]Not a primary target
KV1.5 (IKur) > 30 μM[13]Yes[5][6]
Kir3.1/3.4 (IK,ACh) 9.3 μM[13]Yes[4][5]
NaV1.5 (INa) > 15 μM[13]Yes (rate-dependent)[4][8]
KV11.1 (hERG) 71.8 μM[13]Minor effect[8]
KV4.3 (Ito) > 30 μM[13]Yes[6]

Experimental Protocols

Protocol 1: Induction of Vernakalant-Resistant Atrial Fibrillation in a Porcine Model

This protocol is a summary based on the methodology described by Diness et al. (2017).[9][11]

  • Animal Preparation: Anesthetize and ventilate domestic pigs. Under sterile conditions, perform a thoracotomy to access the heart.

  • Pacemaker Implantation: Suture a pacing lead to the right atrial appendage. Tunnel the lead subcutaneously to a pacemaker implanted in the neck region.

  • Atrial Tachypacing: After a recovery period, initiate atrial tachypacing at a frequency of 7 Hz.

  • Confirmation of Sustained AF: Continue tachypacing until sustained AF is observed when the pacemaker is turned off. This typically occurs after several days to weeks (e.g., 18.8 ± 3.3 days).[9]

  • Confirmation of Vernakalant Resistance: Administer an intravenous infusion of vernakalant (e.g., 4 mg/kg). The model is considered vernakalant-resistant if sinus rhythm is not restored.

  • This compound Administration: At least 24-48 hours after the vernakalant challenge, and with the animal in sustained AF, administer this compound intravenously. A cumulative dosing strategy can be employed (e.g., an initial dose of 5 mg/kg, followed by additional doses of 8 mg/kg if cardioversion is not achieved).[9]

  • Electrophysiological Monitoring: Continuously record ECG and atrial electrograms to monitor for cardioversion to sinus rhythm.

  • Post-Cardioversion Assessment: Following successful cardioversion, assess the ability to reinduce AF through burst pacing (e.g., 50 Hz).

Protocol 2: Patch-Clamp Electrophysiology for KCa2 Channel Inhibition

This protocol is a generalized summary based on standard patch-clamp techniques described in the literature.[1][12]

  • Cell Culture: Use a stable cell line heterologously expressing the human KCa2 channel subtype of interest (e.g., HEK293 cells expressing hKCa2.2 or hKCa2.3).

  • Cell Preparation: On the day of the experiment, detach cells and resuspend them in an appropriate external solution.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • Internal (Pipette) Solution: Should contain a known concentration of free Ca2+ to activate the KCa2 channels (e.g., 400 nM).

    • External (Bath) Solution: A standard physiological saline solution.

  • Experimental Procedure:

    • Establish a stable whole-cell recording.

    • Record baseline KCa2 currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 μM to 30 μM).

    • Record the KCa2 currents at each concentration of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the baseline current.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_Vernakalant Vernakalant cluster_this compound This compound cluster_Effect Cellular Effect Vernakalant Vernakalant IKur IKur (KV1.5) Vernakalant->IKur Block IKAch IK,ACh Vernakalant->IKAch Block INa INa (NaV1.5) Vernakalant->INa Rate-dependent Block AERP Prolonged Atrial Effective Refractory Period IKur->AERP IKAch->AERP INa->AERP This compound This compound KCa2 KCa2.2 / KCa2.3 This compound->KCa2 Negative Allosteric Modulation KCa2->AERP Inhibition leads to Ca Intracellular Ca2+ Ca->KCa2 Activates

Caption: Mechanisms of action for Vernakalant and this compound leading to prolonged AERP.

Experimental_Workflow start Start: Healthy Animal Model (e.g., Pig) pacing Atrial Tachypacing (e.g., 7 Hz) start->pacing sustained_af Sustained Atrial Fibrillation (AF) Develops pacing->sustained_af vernakalant_challenge Administer Vernakalant (e.g., 4 mg/kg) sustained_af->vernakalant_challenge resistance_check Cardioversion to Sinus Rhythm? vernakalant_challenge->resistance_check resistance_check->pacing Yes resistant_model Vernakalant-Resistant AF Model Established resistance_check->resistant_model No ap14145_treatment Administer this compound (Cumulative Dosing) resistant_model->ap14145_treatment outcome Monitor for Cardioversion and Reinduction of AF ap14145_treatment->outcome

Caption: Workflow for testing this compound in a vernakalant-resistant AF model.

Troubleshooting_Tree start Problem: this compound Ineffective in Vernakalant-Resistant Model q1 Was vernakalant resistance unequivocally confirmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the this compound dose sufficient? a1_yes->q2 sol1 Re-challenge with full dose of vernakalant to confirm resistance before proceeding. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the drug formulation and administration correct? a2_yes->q3 sol2 Increase this compound dose based on literature (e.g., cumulative dosing up to 21 mg/kg). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider model-specific issues: - Altered KCa2 expression - Severe atrial remodeling a3_yes->end sol3 Prepare fresh drug solution. Verify solvent and concentration. a3_no->sol3

Caption: Decision tree for troubleshooting this compound inefficacy.

References

Impact of AP14145 on ventricular repolarization at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the KCa2 channel inhibitor, AP14145, on ventricular repolarization, particularly at high concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Unexpected Prolongation of Ventricular Action Potential Duration (APD) or QT Interval at High Concentrations of this compound.

  • Possible Cause 1: Off-Target hERG Channel Inhibition.

    • Explanation: While this compound is highly selective for KCa2 channels at lower concentrations, at higher concentrations, it can inhibit the hERG (Kv11.1) channel, which is a key contributor to ventricular repolarization.[1] Inhibition of the rapid delayed rectifier potassium current (IKr) carried by hERG channels is a common cause of drug-induced QT prolongation.[1]

    • Troubleshooting Steps:

      • Confirm Concentration: Double-check all calculations for the dilution of your this compound stock solution to ensure the final concentration in your experiment is accurate.

      • Consult IC50 Data: The IC50 of this compound for hERG inhibition is approximately 71.8 μM. If your experimental concentration is approaching or exceeding this value, hERG block is a likely cause of the observed effects.

      • Positive Control: Use a known hERG blocker (e.g., dofetilide) as a positive control in your experimental setup to validate the sensitivity of your model to IKr inhibition.[1]

      • Washout: Perform a thorough washout of this compound to see if the ventricular APD or QT interval returns to baseline, which would indicate a direct pharmacological effect.

  • Possible Cause 2: Inhibition of Kir3.1/3.4 Channels.

    • Explanation: this compound has been shown to inhibit Kir3.1/3.4 channels (which carry the acetylcholine-activated potassium current, IKACh) with an IC50 of 9.3 μM. While these channels are more prominently expressed in the atria, their inhibition could potentially have subtle effects on ventricular repolarization under certain experimental conditions.[2][3]

    • Troubleshooting Steps:

      • Assess Experimental Model: The contribution of IKACh to ventricular repolarization can vary between species and experimental models. Review the literature for the role of Kir3.1/3.4 in your specific model.

      • Specific Blockers: If feasible, use a more specific Kir3.1/3.4 blocker to see if it recapitulates the observed effects.

Issue 2: High Variability or Instability in Electrophysiological Recordings.

  • Possible Cause 1: Experimental Artifacts in Patch-Clamp Recordings.

    • Explanation: High concentrations of drugs can sometimes interfere with the stability of the giga-ohm seal or the health of the patched cell.

    • Troubleshooting Steps:

      • Seal Stability: Monitor the seal resistance throughout the experiment. If it deteriorates after the application of high-concentration this compound, consider using a lower concentration or a faster perfusion rate.

      • Cell Health: Visually inspect the cell for any changes in morphology. Unhealthy cells can exhibit unstable membrane potentials and altered ion channel function.

      • Solution Quality: Ensure that your intracellular and extracellular solutions are properly filtered and have the correct osmolarity and pH.

  • Possible Cause 2: Issues with Langendorff-Perfused Heart Preparations.

    • Explanation: Instability in a Langendorff preparation can arise from various factors, including temperature fluctuations, inadequate perfusion, or edema.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a stable temperature of the perfusate and the heart, as temperature can significantly affect ion channel kinetics and repolarization duration.

      • Perfusion Pressure and Flow Rate: Monitor and maintain a stable perfusion pressure or flow rate. Inconsistent perfusion can lead to ischemia and electrophysiological instability.

      • ECG Monitoring: Continuously monitor the ECG for any signs of arrhythmia or conduction block that may indicate a problem with the preparation.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I expect to see effects of this compound on ventricular repolarization?

A1: Based on available data, this compound does not significantly affect ventricular repolarization, as measured by the QTc interval, at concentrations up to 30 μM in guinea pig hearts.[1] However, due to its off-target inhibition of hERG channels (IC50 ~71.8 μM), you may start to observe prolongation of the ventricular action potential duration and the QT interval at concentrations approaching this value.

Q2: What are the known off-target effects of this compound on cardiac ion channels?

A2: At high concentrations, this compound has been shown to inhibit the following cardiac ion channels:

  • hERG (Kv11.1): IC50 of 71.8 μM

  • Kir3.1/3.4 (IKACh): IC50 of 9.3 μM this compound has been found to have no significant effect on NaV1.5, KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, and CaV1.2 at concentrations up to 15-30 μM.

Q3: Can this compound be used to study atrial-selective repolarization without ventricular effects?

A3: Yes, at concentrations effective for inhibiting KCa2 channels (IC50 ~1.1-1.3 μM for KCa2.2 and KCa2.3), this compound demonstrates functional atrial selectivity.[1][4][5] It prolongs the atrial effective refractory period (AERP) without significantly affecting the ventricular QTc interval in this concentration range.[1][6]

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: The best way to minimize off-target effects is to use the lowest effective concentration of this compound required to inhibit KCa2 channels. A thorough dose-response study in your specific experimental model is recommended to determine the optimal concentration for achieving the desired on-target effect with minimal off-target engagement.

Data Presentation

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelCurrentThis compound IC50Species/Cell LineReference
KCa2.2 (SK2) IKCa1.1 µMHuman (HEK293 cells)[5]
KCa2.3 (SK3) IKCa1.1 - 1.3 µMHuman (HEK293 cells)[5]
hERG (Kv11.1) IKr71.8 µMHuman (cell line)[1]
Kir3.1/3.4 IKACh9.3 µMNot Specified

Table 2: Effect of this compound on Atrial and Ventricular Repolarization in Guinea Pig Hearts

ConcentrationAtrial Effective Refractory Period (AERP) ChangeQTcB Interval (ms)Reference
Control (TMC) Baseline269 ± 6[1]
1 µM this compound Not specifiedNo significant change[1]
10 µM this compound Increased to 84 ± 3 ms (vs. 61 ± 5 ms in control)No significant change[1]
30 µM this compound Increased to 93 ± 2 ms (vs. 64 ± 6 ms in control)266 ± 4[1]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Inhibition

  • Cell Culture: Use a stable cell line expressing the human cardiac ion channel of interest (e.g., hKCa2.3, hERG).

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): e.g., 120 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2ATP, 10 HEPES (pH adjusted to 7.2 with KOH). Free calcium concentration can be adjusted to elicit channel activity.

  • Recording:

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol specific to the ion channel being studied to elicit and measure the ionic current.

    • Establish a stable baseline current recording.

    • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • Perform a washout with the control external solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50.

2. Langendorff-Perfused Heart Preparation for Assessing Ventricular Repolarization

  • Heart Isolation: Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) and immediately cannulate the aorta on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.

  • Instrumentation:

    • Place ECG electrodes to record a volume-conducted electrocardiogram.

    • Position monophasic action potential (MAP) electrodes on the ventricular epicardium to record action potentials.

    • Insert a pacing electrode to control the heart rate.

  • Protocol:

    • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

    • Record baseline ECG (including QT interval) and ventricular MAPs (including APD at 90% repolarization, APD90).

    • Introduce this compound into the perfusate at the desired concentration.

    • Continuously record ECG and MAPs to assess the time course of any drug-induced changes.

    • Measure changes in the heart rate-corrected QT interval (e.g., QTcB) and ventricular APD90.

    • Perform a washout with drug-free perfusate to check for reversibility.

Mandatory Visualization

AP14145_Signaling_Pathway cluster_therapeutic Therapeutic Concentrations (e.g., 1-10 µM) cluster_high High Concentrations (e.g., >30 µM) cluster_no_effect No Significant Effect (up to 30 µM) AP14145_low This compound KCa2 KCa2.2 / KCa2.3 Channels (IKCa) AP14145_low->KCa2 Inhibition Atrial_Repol Prolonged Atrial Repolarization KCa2->Atrial_Repol Leads to AP14145_high This compound hERG hERG Channel (IKr) AP14145_high->hERG Inhibition (IC50 ~72 µM) Kir3 Kir3.1/3.4 Channels (IKACh) AP14145_high->Kir3 Inhibition (IC50 ~9 µM) Other_Channels NaV1.5, CaV1.2, KV1.5, KV4.3, Kir2.1, etc. Ventricular_Repol Delayed Ventricular Repolarization (APD & QT Prolongation) hERG->Ventricular_Repol Potential for

Caption: Mechanism of action of this compound at different concentrations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Solutions (Internal/External or Perfusate) prep_model Prepare Experimental Model (Cell Culture or Heart Isolation) prep_solution->prep_model prep_drug Prepare this compound Stock and Dilutions drug_app Apply this compound (at desired concentration) prep_drug->drug_app baseline Establish Stable Baseline Recording prep_model->baseline baseline->drug_app washout Perform Washout drug_app->washout measure Measure Electrophysiological Parameters (e.g., APD, QT) washout->measure compare Compare Drug Effect to Baseline and Control measure->compare dose_response Generate Dose-Response Curve (if applicable) compare->dose_response

Caption: General experimental workflow for assessing this compound effects.

Troubleshooting_Logic cluster_yes cluster_no start Unexpected Ventricular Repolarization Changes? check_conc Verify this compound Concentration start->check_conc Yes no_issue Observation Consistent with Atrial Selectivity start->no_issue No is_high Is Concentration High (>30 µM)? check_conc->is_high off_target Likely Off-Target Effect (e.g., hERG Block) is_high->off_target Yes exp_artifact Consider Experimental Artifact is_high->exp_artifact No

Caption: Troubleshooting logic for unexpected ventricular effects.

References

AP14145 Dose-Response Curve Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP14145.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a negative allosteric modulator of the small conductance calcium-activated potassium (KCa2) channels, specifically KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] It functions by decreasing the calcium sensitivity of these channels, which means that higher calcium concentrations are required to activate them.[1] This inhibition shifts the calcium-dependence of channel activation.[1][2]

Q2: What are the reported IC50 values for this compound?

This compound is an equipotent inhibitor of both KCa2.2 and KCa2.3 channels with a reported IC50 of 1.1 ± 0.3 μM.[1][2]

Q3: How does this compound affect the calcium concentration-response curve of KCa2 channels?

This compound shifts the calcium-activation curve of the KCa2.3 channel to the right.[1] In the presence of 10 μM this compound, the EC50 of Ca2+ for KCa2.3 channels increases from approximately 0.36 ± 0.02 μM to 1.2 ± 0.1 μM.[1][2]

Q4: Is this compound selective for KCa2 channels?

This compound displays selectivity for KCa2 channels. It has been shown to have no significant effect on several other cardiac ion channels at concentrations up to 30 μM, including KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, and Kir2.1.[3] It also does not produce significant effects on NaV1.5 (at 15 μM) or CaV1.2 (at 1-10 μM).[3] However, it does inhibit hERG (KV11.1) with a much higher IC50 of 71.8 μM and Kir3.1/Kir3.4 with an IC50 of 9.3 μM.[3]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in our dose-response experiment.

  • Possible Cause 1: Intracellular Calcium Concentration. The inhibitory effect of this compound is dependent on the intracellular Ca2+ concentration. The reported IC50 of 1.1 ± 0.3 μM was determined with 400 nM intracellular Ca2+.[1] Ensure your experimental conditions have a precisely controlled and verified intracellular Ca2+ concentration.

  • Possible Cause 2: Cell Line and Expression System. The original characterization was performed using heterologously expressed KCa2 channels.[1] Differences in cell lines, expression levels, and post-translational modifications could potentially influence the apparent potency of this compound.

  • Possible Cause 3: Compound Stability and Solubility. this compound hydrochloride is soluble in DMSO and ethanol.[4] Ensure the compound is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment.

Issue 2: Inconsistent results in atrial effective refractory period (AERP) prolongation studies.

  • Possible Cause 1: Animal Model and Anesthesia. The in vivo efficacy of this compound has been demonstrated in anesthetized rats and pigs.[1][5] The choice of anesthetic and the physiological state of the animal can impact cardiovascular parameters. Refer to the detailed experimental protocols for appropriate animal models and anesthetic regimens.[1][6]

  • Possible Cause 2: Route of Administration and Pharmacokinetics. this compound has been administered via bolus intravenous injections.[1][3] The dose and timing of AERP measurements relative to administration are critical. Consider the pharmacokinetic profile of the compound in your chosen animal model.

  • Possible Cause 3: Pacing Protocol. The AERP is determined by a specific electrical stimulation protocol (S1-S2 interval).[1] Ensure your pacing protocol is consistent and correctly implemented to accurately measure the refractory period.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target ChannelIC50 (μM)Notes
hKCa2.2 (SK2)1.1 ± 0.3Equipotent with hKCa2.3[1][2]
hKCa2.3 (SK3)1.1 ± 0.3Equipotent with hKCa2.2[1][2]
hKCa1.1>1050% inhibition at 10 μM[3]
hKCa2.1>1090% inhibition at 10 μM[3]
hKCa3.1No effectAt 10 μM[3]
hERG (KV11.1)71.8[3]
Kir3.1/Kir3.49.3[3]

Table 2: Effect of this compound on KCa2.3 Channel Calcium Sensitivity

ConditionEC50 of Ca2+ (μM)Fold Change
Control0.36 ± 0.02-
10 μM this compound1.2 ± 0.1~3.3

Experimental Protocols

1. Patch-Clamp Electrophysiology for IC50 Determination

  • Cell Line: HEK293 cells stably expressing human KCa2.2 or KCa2.3 channels.

  • Recording Configuration: Whole-cell or inside-out patch-clamp.

  • Intracellular Solution: Containing a buffered Ca2+ concentration (e.g., 400 nM) to activate KCa2 currents.

  • Extracellular Solution: Standard physiological saline solution.

  • Procedure:

    • Establish a stable whole-cell or inside-out recording.

    • Apply a voltage protocol to elicit KCa2 currents.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM to 30 μM).[3]

    • Measure the steady-state current inhibition at each concentration.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50.

2. In Vivo Atrial Effective Refractory Period (AERP) Measurement in Rats

  • Animal Model: Male Sprague-Dawley rats (250-350 g).[1]

  • Anesthesia: Fentanyl-midazolam mixture.[1]

  • Surgical Preparation: Tracheotomy and cannulation of the aorta for retrograde perfusion of the heart in a Langendorff setup.[1]

  • Pacing: A bipolar pacing electrode is placed on the right atrium.

  • AERP Measurement:

    • The heart is paced at a constant cycle length (S1).

    • An extra stimulus (S2) is introduced at progressively shorter coupling intervals.

    • The AERP is defined as the longest S1-S2 interval that fails to elicit a propagated atrial response.[1]

  • Drug Administration: this compound is administered as a bolus injection (e.g., 2.5 or 5.0 mg·kg−1).[1]

  • Data Analysis: AERP is measured before and at multiple time points after drug administration to determine the concentration-dependent prolongation.

Visualizations

AP14145_Mechanism_of_Action cluster_membrane Cell Membrane KCa2 KCa2 Channel Activation Channel Activation KCa2->Activation Inhibition Inhibition KCa2->Inhibition Ca2_in Intracellular Ca2+ Ca2_in->KCa2 Binds to activate This compound This compound This compound->KCa2 Binds allosterically K_efflux K+ Efflux Activation->K_efflux Inhibition->Activation Reduces Ca2+ sensitivity

Caption: Mechanism of action of this compound on KCa2 channels.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture HEK293 cells with KCa2.2/2.3 expression patch_clamp Whole-cell Patch Clamp cell_culture->patch_clamp dose_response This compound Dose Application (10 nM - 30 µM) patch_clamp->dose_response ic50 IC50 Determination dose_response->ic50 animal_model Sprague-Dawley Rat langendorff Langendorff Heart Perfusion animal_model->langendorff aerp_baseline Baseline AERP Measurement langendorff->aerp_baseline drug_admin This compound Bolus Injection (2.5 or 5.0 mg/kg) aerp_baseline->drug_admin aerp_post Post-drug AERP Measurement drug_admin->aerp_post

Caption: Experimental workflow for this compound dose-response analysis.

References

Validation & Comparative

AP14145 vs. Dofetilide: A Comparative Guide to Atrial Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiarrhythmic drug development, particularly for the treatment of atrial fibrillation (AF), the principle of atrial selectivity is a paramount goal. An ideal therapeutic agent would exert its effects predominantly on atrial tissue, thereby avoiding the proarrhythmic risks associated with ventricular repolarization. This guide provides a detailed comparison of two such agents, AP14145 and dofetilide, focusing on their mechanisms of action and their differential effects on atrial and ventricular electrophysiology.

This compound , a novel small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, has emerged as a promising candidate for atrial-selective therapy.[1][2] In contrast, dofetilide is a well-established class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), a critical current in both atrial and ventricular repolarization.[3][4]

Mechanism of Action and Atrial Selectivity

This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, the predominant subtypes in the human atria.[1][5] By inhibiting these channels, this compound prolongs the atrial action potential duration and, consequently, the atrial effective refractory period (AERP), a key antiarrhythmic mechanism.[1][6] Crucially, KCa2 channels have a lower density and functional importance in ventricular tissue, which is the basis for the atrial selectivity of this compound.[7]

Dofetilide's mechanism involves the potent and selective blockade of the IKr current, encoded by the hERG gene.[3][4] This current plays a significant role in the repolarization phase of the cardiac action potential in both the atria and ventricles.[8] Consequently, dofetilide prolongs the action potential duration and refractory period in both chambers, which can lead to a prolongation of the QT interval on the electrocardiogram (ECG) and an increased risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes.[9][10]

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the in vitro potency and the ex vivo and in vivo electrophysiological effects of this compound and dofetilide.

Table 1: In Vitro Potency and Selectivity

CompoundPrimary TargetIC50Off-Target (hERG/IKr) IC50
This compound KCa2.2 / KCa2.31.1 µM[1][11][12]71.8 µM[12]
Dofetilide IKr (hERG)0.32 µM[4]Not Applicable

Table 2: Electrophysiological Effects in Guinea Pig Models

ParameterModelThis compoundDofetilide
Atrial Effective Refractory Period (AERP) Ex Vivo (Langendorff)↑ 93 ± 2 ms (at 30 µM) vs. 64 ± 6 ms (vehicle)[7]↑ 80 ± 4 ms (at 30 nM) vs. 64 ± 6 ms (vehicle)[7]
In Vivo↑ to 113 ± 6 ms vs. 75 ± 3 ms (vehicle)[5][7]No significant effect[5][7]
Corrected QT Interval (QTcB) Ex Vivo (Langendorff)No significant effect[13]↑ significantly[7]
In VivoNo significant effect[5][13]↑ to 336 ± 16 ms vs. 275 ± 10 ms (vehicle)[5][7]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The inhibitory effects of this compound and dofetilide on their respective target ion channels were quantified using the whole-cell patch-clamp technique.[13][14]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the target channels (e.g., hKCa2.2, hKCa2.3, or hERG) were used.

  • Pipette Solution (Intracellular): The internal solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. For KCa channel recordings, a specific free Ca2+ concentration was established using a calcium buffer.

  • External Solution (Extracellular): The standard external solution consisted of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.

  • Voltage Protocols: To elicit the target currents, specific voltage-clamp protocols were applied. For IKr, a depolarizing pulse to +20 mV followed by a repolarizing ramp or step to -50 mV was commonly used to measure the tail current. For IKCa, a voltage ramp from -80 mV to +80 mV was applied.

  • Data Acquisition and Analysis: Currents were recorded using an amplifier and digitized for analysis. The concentration-response curves for drug inhibition were generated by applying increasing concentrations of the test compound and fitting the data to the Hill equation to determine the IC50 value.

Langendorff-Perfused Isolated Heart Model

To assess the effects of the compounds on integrated cardiac electrophysiology ex vivo, the Langendorff-perfused isolated guinea pig heart model was employed.[7][15][16]

  • Heart Preparation: Guinea pigs were heparinized and anesthetized. The hearts were rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Electrophysiological Recordings: A bipolar platinum electrode was placed on the right atrium for pacing. Atrial and ventricular electrograms were recorded to measure the AERP and QT interval, respectively. The AERP was determined by delivering programmed electrical stimulation (S1-S2 protocol). The QT interval was corrected for heart rate using Bazett's formula (QTcB).

  • Drug Administration: this compound and dofetilide were acutely perfused through the coronary circulation at various concentrations.

In Vivo Guinea Pig Model

To evaluate the atrial and ventricular electrophysiological effects in a whole-animal setting, an in vivo anesthetized guinea pig model with atrial pacing was utilized.[5][7]

  • Animal Preparation: Guinea pigs were anesthetized, and a catheter with pacing and recording electrodes was inserted into the right atrium via the jugular vein. Surface ECG was recorded to measure the QT interval.

  • Electrophysiological Measurements: The AERP was measured by programmed atrial pacing through the intra-atrial catheter. The QT interval was measured from the surface ECG and corrected for heart rate.

  • Drug Administration: The compounds were administered intravenously, and the electrophysiological parameters were measured at baseline and after drug infusion.

Mandatory Visualizations

signaling_pathway cluster_this compound This compound Pathway cluster_Dofetilide Dofetilide Pathway This compound This compound KCa2 KCa2 (SK) Channels (Atrial Predominant) This compound->KCa2 Inhibits IKCa IKCa Current KCa2->IKCa Conducts Atrial_AP Atrial Action Potential IKCa->Atrial_AP Repolarizes IKCa->Atrial_AP Inhibition leads to Prolongation AERP_AP Atrial Effective Refractory Period Atrial_AP->AERP_AP Determines Dofetilide Dofetilide IKr IKr (hERG) Channels (Atrial & Ventricular) Dofetilide->IKr Inhibits IKr_current IKr Current IKr->IKr_current Conducts AV_AP Atrial & Ventricular Action Potential IKr_current->AV_AP Repolarizes IKr_current->AV_AP Inhibition leads to Prolongation AV_ERP Atrial & Ventricular Refractory Period AV_AP->AV_ERP Determines QT_Interval QT Interval AV_AP->QT_Interval Determines

Caption: Signaling pathways of this compound and dofetilide.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis patch_clamp Whole-Cell Patch Clamp on HEK293 cells ic50 Determine IC50 Values patch_clamp->ic50 evaluation Evaluate Atrial Selectivity ic50->evaluation langendorff Langendorff-Perfused Guinea Pig Heart aerp_qt_exvivo Measure AERP & QTcB langendorff->aerp_qt_exvivo aerp_qt_exvivo->evaluation invivo_model Anesthetized Guinea Pig with Atrial Pacing aerp_qt_invivo Measure AERP & QTcB invivo_model->aerp_qt_invivo aerp_qt_invivo->evaluation start Drug Candidates (this compound, Dofetilide) start->patch_clamp start->langendorff start->invivo_model

Caption: Experimental workflow for assessing atrial selectivity.

Conclusion

References

A Comparative Analysis of AP14145 and Ondansetron on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the effects of AP14145 and ondansetron on key cardiac ion channels. The information is intended for researchers, scientists, and drug development professionals investigating the cardiac safety and electrophysiological profiles of pharmaceutical compounds.

Introduction

This compound is an investigational compound that acts as a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3] It is being explored for its potential atrial-selective antiarrhythmic properties, particularly for the treatment of atrial fibrillation.[4][5][6][7][8] Ondansetron is a well-established 5-HT3 receptor antagonist widely used as an antiemetic to prevent nausea and vomiting.[9][10] However, its use has been associated with concerns regarding cardiac safety, specifically the prolongation of the QT interval, which is a risk factor for Torsade de Pointes, a life-threatening ventricular arrhythmia.[10][11]

Understanding the differential effects of these compounds on the intricate network of cardiac ion channels is crucial for both mechanistic insight and safety assessment. The primary channels involved in cardiac action potential and, therefore, of interest in safety pharmacology are the hERG (human Ether-à-go-go-Related Gene) potassium channel (Kv11.1, responsible for the IKr current), voltage-gated sodium channels (Nav1.5, responsible for the INa current), and L-type voltage-gated calcium channels (Cav1.2, responsible for the ICa,L current).

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ondansetron on various cardiac ion channels, providing a clear comparison of their potency and selectivity.

Ion ChannelCurrentThis compound IC50 (µM)Ondansetron IC50 (µM)Key Functional Implication
KCa2.2 (SK2) / KCa2.3 (SK3) IKCa1.1[2][3]0.113 - 0.154* or >30**Atrial repolarization
hERG (Kv11.1) IKr71.8[3]0.81[12]Ventricular repolarization (QT interval)
Nav1.5 (peak) INa>15 (no significant effect)[3]88.5[12]Cardiac depolarization (QRS duration)
Cav1.2 ICa,L>10 (no significant block)[3]Not widely reportedAction potential plateau
  • Data from studies suggesting ondansetron inhibits SK channels at therapeutic concentrations.[13][14][15] ** *Data from a study that found ondansetron did not inhibit KCa2 channels.[4][5][16]

Analysis of Selectivity:

  • This compound demonstrates high selectivity for KCa2 channels.[1][3] Its potency against the hERG channel is approximately 65-fold lower than for KCa2 channels, and it shows no significant activity against Nav1.5 or Cav1.2 channels at relevant concentrations.[3] This profile supports its development as an atrial-selective antiarrhythmic, as KCa2 channels play a more significant role in the atria than in the ventricles.[4][5][6]

  • Ondansetron is a potent blocker of the hERG channel, with an IC50 value in the sub-micromolar range.[12] This is the primary mechanism underlying its association with QT interval prolongation.[11][12] The data regarding its effect on KCa2 channels are conflicting. While some studies report potent inhibition,[13][14] another study found no significant inhibition.[4][16] This discrepancy may be due to different experimental conditions. Ondansetron also blocks Nav1.5, but at a much higher concentration.[12]

Experimental Methodologies

The data presented were primarily generated using the whole-cell patch-clamp electrophysiology technique on heterologous expression systems. This is the gold standard for assessing the direct effects of compounds on specific ion channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through the channels of a single cell.

  • Cell Lines: Stably transfected mammalian cell lines are used to express a high density of the specific human cardiac ion channel of interest. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[1][12][14]

  • General Protocol:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the membrane of a cell expressing the target ion channel.

    • A gentle suction is applied to form a high-resistance seal (a "giga-seal").

    • A stronger suction pulse is then applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.

    • The voltage across the cell membrane is then clamped to a specific holding potential by a feedback amplifier.

    • Specific voltage-step protocols are applied to elicit the opening and closing (gating) of the ion channels, and the resulting ionic current is measured.

    • The baseline current is recorded, after which the test compound (e.g., this compound or ondansetron) is applied at various concentrations to determine its inhibitory effect.

  • Temperature: Experiments are typically conducted at or near physiological temperature (35–37°C), as the activity of some ion channels and the potency of blocking drugs can be temperature-dependent.[17]

Specific Voltage Protocols

The voltage protocols are designed to isolate the current of interest and assess the compound's effect on different channel states (resting, open, inactivated).

  • hERG (IKr) Current Protocol: A common protocol involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +40 mV) to activate and then inactivate the channels. This is followed by a repolarizing step to a negative potential (e.g., -50 mV) to relieve inactivation, which results in a large "tail current." The peak amplitude of this tail current is measured to quantify the hERG block.[17][18]

  • Peak Nav1.5 (INa) Current Protocol: To measure the peak sodium current, the cell is held at a negative potential (e.g., -100 mV) and then briefly depolarized to various potentials (e.g., -80 mV to +40 mV). The peak inward current, which occurs within milliseconds, is measured. To assess use-dependent block, this protocol is often repeated at high frequencies (e.g., 3 Hz).[12]

  • L-type Cav1.2 (ICa,L) Current Protocol: The cell is held at a potential that inactivates sodium channels (e.g., -40 mV). A depolarizing step (e.g., to 0 mV) is then applied to elicit the sustained inward calcium current, which is measured as the peak inward current after the initial fast sodium current has inactivated.[17]

Visualizations

The following diagrams illustrate the experimental workflow and the relevant physiological pathways.

G cluster_prep Cell Preparation cluster_ep Patch-Clamp Electrophysiology cluster_analysis Data Analysis cell_culture 1. Culture of Cells Expressing Target Ion Channel (e.g., HEK293-hERG) plating 2. Plate Cells for Electrophysiology cell_culture->plating giga_seal 3. Form Giga-Seal plating->giga_seal whole_cell 4. Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp 5. Apply Voltage Protocol & Record Baseline Current whole_cell->voltage_clamp compound_app 6. Perfuse with Compound (e.g., this compound) voltage_clamp->compound_app Multiple Concentrations record_effect 7. Record Post-Compound Current compound_app->record_effect washout 8. Washout & Record Recovery record_effect->washout measure 9. Measure Current Inhibition washout->measure dose_response 10. Generate Dose-Response Curve measure->dose_response ic50 11. Calculate IC50 Value dose_response->ic50

Caption: Experimental workflow for ion channel analysis using patch-clamp electrophysiology.

G cluster_ap Cardiac Action Potential Phases cluster_channels Key Ion Channels cluster_drugs Compound Intervention Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Nav Nav1.5 (INa) Nav->Phase0 Influx Cav Cav1.2 (ICa,L) Cav->Phase2 Influx hERG hERG (IKr) hERG->Phase3 Efflux KCa KCa2 (IKCa) KCa->Phase3 Efflux (Primarily Atrial) Ondansetron Ondansetron Ondansetron->hERG Blocks This compound This compound This compound->KCa Blocks

Caption: Simplified role of ion channels in the cardiac action potential and drug targets.

Conclusion

This compound and ondansetron exhibit markedly different profiles in their interactions with cardiac ion channels.

  • This compound is a selective KCa2 channel inhibitor with minimal effects on other key cardiac ion channels like hERG and Nav1.5.[3][8] This selectivity is consistent with its observed functional atrial selectivity, making it a promising candidate for treating atrial fibrillation with a potentially lower risk of ventricular proarrhythmia.[4][5][7]

  • Ondansetron is a potent hERG channel blocker, which explains its known risk of prolonging the QT interval.[11][12] Its effects on KCa2 channels are less clear, with conflicting reports in the literature. The significant hERG liability necessitates careful patient selection and monitoring, particularly in those with pre-existing cardiac conditions or electrolyte imbalances.[10]

This comparative guide underscores the importance of comprehensive ion channel profiling in drug development. While ondansetron's primary target is the 5-HT3 receptor, its off-target effects on cardiac ion channels have significant clinical implications. Conversely, this compound is being developed specifically for its targeted effect on an ion channel, with a selectivity profile designed to maximize therapeutic benefit in the atria while minimizing life-threatening risks in the ventricles.

References

A Comparative Guide to KCa2 Channel Inhibitors: AP14145 versus NS8593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-conductance calcium-activated potassium (KCa2) channel inhibitors, AP14145 and NS8593. The information presented is collated from peer-reviewed experimental data to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Pharmacological Parameters

ParameterThis compoundNS8593Reference(s)
Mechanism of Action Negative Allosteric ModulatorNegative Allosteric Modulator[1][2]
Target Channels KCa2.2 and KCa2.3KCa2.1, KCa2.2, and KCa2.3[1][2]
IC50 (KCa2.2) 1.1 ± 0.3 µM~0.60 µM (Kd at 0.5 µM Ca2+)[1][2][3]
IC50 (KCa2.3) 1.1 ± 0.3 µM~0.73 µM (Kd at 0.5 µM Ca2+)[1][2][3]
Effect on Ca2+ Sensitivity Increases EC50 of Ca2+ for KCa2.3 from 0.36 µM to 1.2 µM (at 10 µM this compound)Decreases Ca2+ sensitivity by shifting the activation curve to the right[1][2]
In Vivo Atrial Efficacy Prolongs Atrial Effective Refractory Period (AERP) in ratsProlongs Atrial Effective Refractory Period (AERP) in multiple species[1][4]
Central Nervous System (CNS) Effects No apparent acute CNS effects in mice at 10 mg/kgInduces severe convulsions in mice at 10 mg/kg[1]
Plasma Protein Binding 91.35%95.38%[1]

In-Depth Comparison

Efficacy and Potency

Both this compound and NS8593 are potent inhibitors of KCa2 channels, functioning as negative allosteric modulators that decrease the channels' sensitivity to intracellular calcium.[1][2] this compound demonstrates equipotent inhibition of KCa2.2 and KCa2.3 channels with an IC50 of 1.1 ± 0.3 µM.[1][5] NS8593 also inhibits all three KCa2 subtypes (KCa2.1, KCa2.2, and KCa2.3) with Kd values in the sub-micromolar range.[2][3] The inhibitory action of both compounds is dependent on the intracellular calcium concentration, with their potency decreasing as calcium levels rise.[2]

A key differentiator lies in their in vivo profiles. Both compounds effectively prolong the atrial effective refractory period (AERP), a crucial antiarrhythmic property.[1][4] For instance, a 5 mg/kg dose of either this compound or NS8593 results in a similar increase in AERP in rats.[1]

Selectivity and Off-Target Effects

While both compounds are selective for KCa2 channels over some other potassium channels like KCa1.1 (BK) and KCa3.1 (IK) at lower concentrations, off-target effects have been noted.[1][2] High concentrations of this compound (10 µM) have been shown to significantly inhibit the KCa1.1 channel.[1] NS8593 has been reported to inhibit the TRPM7 channel with an IC50 of 1.6 µM.[6] Furthermore, some studies suggest that the anti-arrhythmic effects of NS8593 might also involve an indirect influence on Na+ channel availability.[7]

Central Nervous System (CNS) Penetrance and Side Effects

A critical distinction between the two inhibitors is their activity within the central nervous system. This compound was designed to have reduced blood-brain barrier penetrance to minimize CNS-related side effects.[1] Experimental evidence supports this, as this compound did not produce any apparent acute CNS effects in mice at a dose of 10 mg/kg in a beam walk test.[1][5] In stark contrast, the same dose of NS8593 induced severe convulsions in mice, rendering them unable to perform the task.[1] This suggests that for studies requiring peripheral KCa2 channel inhibition without confounding CNS effects, this compound is the superior choice.

Signaling Pathways and Experimental Workflows

KCa2_Inhibition_Pathway cluster_membrane Atrial Myocyte Membrane L_type_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Depolarization Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_influx->Ca_Calmodulin KCa2 KCa2 Channel K_efflux K+ Efflux KCa2->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization AP14145_NS8593 This compound / NS8593 AP14145_NS8593->KCa2 Inhibits (Negative Allosteric Modulation) Ca_Calmodulin->KCa2 Activates APD Action Potential Duration (APD) Repolarization->APD Shortens AERP Atrial Effective Refractory Period (AERP) APD->AERP Determines

Caption: KCa2 Channel Inhibition Signaling Pathway in Atrial Myocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK_culture HEK293 Cell Culture Transfection Transfection with KCa2 Channel Plasmids HEK_culture->Transfection Patch_clamp Whole-Cell & Inside-Out Patch-Clamp Recording Transfection->Patch_clamp Data_analysis_vitro IC50 & EC50 Determination Patch_clamp->Data_analysis_vitro Animal_model Rodent Model (Rat or Mouse) Drug_admin Intravenous Injection (this compound or NS8593) Animal_model->Drug_admin AERP_measurement AERP Measurement (in Rats) Drug_admin->AERP_measurement Beam_walk Beam Walk Test (in Mice) Drug_admin->Beam_walk Data_analysis_vivo Assessment of Atrial Refractoriness & CNS Effects AERP_measurement->Data_analysis_vivo Beam_walk->Data_analysis_vivo

Caption: Experimental Workflow for Comparing KCa2 Channel Inhibitors.

Experimental Protocols

Heterologous Expression and Electrophysiological Recording in HEK293 Cells
  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transfection, cells are seeded in 35 mm dishes and transfected with plasmids encoding the desired human KCa2 channel subtype (e.g., KCa2.2 or KCa2.3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene like green fluorescent protein (GFP) is often performed to identify successfully transfected cells.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

  • Patch-Clamp Electrophysiology:

    • Whole-Cell Configuration:

      • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and varying concentrations of free Ca2+ (adjusted with CaCl2), with the pH adjusted to 7.2 with KOH.

      • The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, with the pH adjusted to 7.4 with NaOH.

      • Currents are recorded using a patch-clamp amplifier and appropriate software. KCa2 currents are typically elicited by voltage ramps or steps.

      • The inhibitory effect of this compound or NS8593 is assessed by applying the compounds at various concentrations to the external solution.

    • Inside-Out Configuration:

      • This configuration is used to determine the effect of the inhibitors on the calcium sensitivity of the channel.

      • After establishing a giga-seal, the patch of the membrane is excised.

      • The intracellular face of the membrane is then exposed to internal solutions with varying concentrations of free Ca2+ in the absence and presence of the inhibitor.

In Vivo Atrial Effective Refractory Period (AERP) Measurement in Rats
  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital sodium).

    • A catheter is inserted into a jugular vein for drug administration.

    • The heart is exposed via a thoracotomy, and stimulating and recording electrodes are placed on the right atrium.

  • Electrophysiological Measurements:

    • The atrium is paced at a constant cycle length (e.g., 150 ms).

    • AERP is determined by introducing a premature stimulus (S2) after a train of 8 basic stimuli (S1). The S1-S2 interval is progressively decreased until the S2 fails to elicit a response. The longest S1-S2 interval that fails to capture the atrium is defined as the AERP.

    • Baseline AERP is measured before drug administration.

    • This compound or NS8593 is administered intravenously, and AERP is measured at various time points post-injection.

Beam Walk Test for CNS Effects in Mice
  • Apparatus:

    • A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) is elevated above the ground. A safe platform (e.g., the mouse's home cage) is placed at one end of the beam.

  • Procedure:

    • Mice are trained to traverse the beam to reach the safe platform for 1-2 days prior to testing.

    • On the test day, mice receive an intraperitoneal injection of either vehicle, this compound (e.g., 10 mg/kg), or NS8593 (e.g., 10 mg/kg).

    • At a set time post-injection (e.g., 15-30 minutes), the mouse is placed at the start of the beam, and the time taken to cross the beam and the number of foot slips (errors) are recorded.

    • The inability to traverse the beam or the presence of motor impairments like convulsions are noted.

Conclusion

Both this compound and NS8593 are valuable pharmacological tools for studying the physiological and pathophysiological roles of KCa2 channels. Their primary distinction lies in their central nervous system activity. For investigations focused on peripheral KCa2 channels, particularly in the context of cardiac electrophysiology, this compound offers a significant advantage due to its lack of acute CNS side effects. In contrast, NS8593's potent CNS activity must be carefully considered in experimental design and data interpretation. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental system.

References

Validating the Inhibitory Effect of AP14145 on KCa2.2 and KCa2.3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of AP14145 on KCa2.2 and KCa2.3 channels against other known inhibitors. The information presented herein is supported by experimental data to aid in the validation and selection of appropriate pharmacological tools for research and development.

Introduction to KCa2 Channels and the Significance of Their Inhibition

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of neuronal excitability and cardiac action potential duration. The subtypes KCa2.2 (SK2) and KCa2.3 (SK3) are predominantly expressed in the atria of the heart, making them promising therapeutic targets for atrial fibrillation.[1] this compound has emerged as a potent negative allosteric modulator of KCa2.2 and KCa2.3 channels.[2][3] This guide will delve into the experimental validation of this compound's inhibitory action and compare its performance with other relevant compounds.

Comparative Analysis of KCa2 Channel Inhibitors

The inhibitory potency of this compound and alternative compounds on KCa2.2 and KCa2.3 channels has been quantified using electrophysiological techniques, primarily patch-clamp recordings. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors.

CompoundTarget Channel(s)IC50 (µM)Mechanism of ActionKey Characteristics
This compound KCa2.2 and KCa2.3 1.1 (equipotent) [2][3]Negative Allosteric Modulator [3][4]Shifts the calcium-dependence of channel activation.[3][4]
AP30663KCa2.1, KCa2.2, KCa2.3KCa2.1: 2.29, KCa2.2: 1.46, KCa2.3: 1.09[1][2]Negative Allosteric Modulator[1][3]A clinical candidate for atrial fibrillation.[1]
NS8593KCa2.1, KCa2.2, KCa2.3KCa2.1: 0.42, KCa2.2: 0.60, KCa2.3: 0.73 (at 0.5 µM Ca2+)[5]Negative Allosteric Modulator[6]Also exhibits off-target effects on sodium channels.[7][8]
DofetilideKv11.1 (hERG)>100 (for KCa2)Selective Kv11.1 (hERG) channel blocker[9]Primarily used as a class III antiarrhythmic agent.[9]
Ondansetron5-HT3 Receptor, Kv11.1>30 (for KCa2.2 and KCa2.3)5-HT3 receptor antagonist, also inhibits Kv11.1Potency on KCa2 channels is debated and appears low.[10]

Signaling Pathway and Mechanism of Action

KCa2 channels are activated by an increase in intracellular calcium ([Ca2+]i), which binds to the calmodulin (CaM) protein constitutively associated with the C-terminus of the channel. This binding event induces a conformational change that opens the channel pore, leading to potassium efflux and membrane hyperpolarization.

Negative allosteric modulators like this compound do not directly block the channel pore. Instead, they bind to a site distinct from the pore and reduce the channel's sensitivity to calcium.[3][4] This means that a higher concentration of intracellular calcium is required to achieve the same level of channel activation in the presence of the inhibitor.

cluster_membrane Cell Membrane KCa2 KCa2 Channel K_efflux K+ Efflux KCa2->K_efflux allows Ca_in Intracellular Ca2+ CaM Calmodulin (CaM) Ca_in->CaM binds CaM->KCa2 activates This compound This compound (Negative Allosteric Modulator) This compound->KCa2 inhibits (reduces Ca2+ sensitivity) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 expressing KCa2.2/2.3) Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Patch_Pipette Giga_Seal Form Giga-Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Inhibitor Apply this compound (Cumulative Concentrations) Record_Baseline->Apply_Inhibitor Record_Inhibited Record Inhibited Currents Apply_Inhibitor->Record_Inhibited Measure_Current Measure Current Amplitudes Record_Inhibited->Measure_Current Normalize Normalize Data Measure_Current->Normalize Plot Plot Concentration-Response Curve Normalize->Plot Fit Fit to Hill Equation to get IC50 Plot->Fit All_Inhibitors K+ Channel Inhibitors KCa2_Inhibitors KCa2 Inhibitors All_Inhibitors->KCa2_Inhibitors Non_KCa2_Inhibitors Primarily Non-KCa2 Inhibitors All_Inhibitors->Non_KCa2_Inhibitors This compound This compound KCa2_Inhibitors->this compound AP30663 AP30663 KCa2_Inhibitors->AP30663 NS8593 NS8593 KCa2_Inhibitors->NS8593 Dofetilide Dofetilide (Kv11.1 Blocker) Non_KCa2_Inhibitors->Dofetilide Ondansetron Ondansetron (5-HT3 Antagonist, Kv11.1 Blocker) Non_KCa2_Inhibitors->Ondansetron

References

AP14145: A Comparative Selectivity Profile Against Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AP14145 is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, which are considered a promising atrial-selective target for the management of atrial fibrillation.[1][2] This guide provides a comprehensive comparison of the selectivity profile of this compound against a panel of other potassium channels and key cardiac ion channels, supported by experimental data.

Quantitative Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against various ion channels, providing a clear comparison of its selectivity. The data has been compiled from electrophysiological studies.

Ion ChannelSubtypeCommon NameOrganismIC50 (µM)% Inhibition (at a given concentration)
Potassium Channels
Calcium-activated (KCa)KCa2.2 (SK2)Small-conductanceHuman1.1
KCa2.3 (SK3)Small-conductanceHuman1.1[3][4]
KCa2.1 (SK1)Small-conductanceHuman~90% at 10 µM[4]
KCa1.1 (BK)Big-conductanceHuman~50% at 10 µM[4]
KCa3.1 (IK)Intermediate-conductanceHumanNo effect[4]
Voltage-gated (Kv)Kv11.1hERGHuman71.8[4][5]
Kv1.5IKurHuman> 30No significant effect at 30 µM[4]
Kv7.1/KCNE1IKsHuman> 30No significant effect at 30 µM[4]
Kv4.3/KChiP2ItoHuman> 30No significant effect at 30 µM[4]
Inwardly-rectifying (Kir)Kir3.1/Kir3.4IKAChHuman9.3[4]
Kir2.1IK1Human> 30No significant effect at 30 µM[4]
Other Cardiac Ion Channels
Sodium ChannelNav1.5INaHuman> 15No significant effect at 15 µM[4]
Calcium ChannelCav1.2ICaLHuman> 10No significant block at 1-10 µM[4]

Experimental Protocols

The selectivity of this compound was primarily determined using patch-clamp electrophysiology on heterologously expressed human ion channels in various cell lines.

KCa2.x Channel Activity Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.2 or KCa2.3 channels.

  • Patch-Clamp Configuration: Inside-out patch-clamp technique was utilized.

  • Solutions: Symmetrical potassium solutions were used.

    • Intracellular (bath) solution: Contained a specific free calcium concentration (e.g., 400 nM) to activate the channels.

    • Extracellular (pipette) solution: Composition designed to isolate KCa currents.

  • Voltage Protocol: Currents were elicited by applying voltage ramps (e.g., from -80 mV to +80 mV) every 2 seconds. This allows for the measurement of current over a range of voltages to construct a current-voltage (I-V) relationship.

  • Data Analysis: The inhibitory effect of this compound was determined by applying increasing concentrations of the compound to the intracellular side of the patch and measuring the reduction in the KCa2 current. The IC50 value was calculated from the concentration-response curve.

hERG (Kv11.1) Channel Activity Assay
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Kv11.1 channel.

  • Patch-Clamp Configuration: Whole-cell patch-clamp configuration.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2).

  • Voltage Protocol: A specific voltage protocol was used to elicit the characteristic hERG tail current. A typical protocol involves:

    • Holding the membrane potential at -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.

  • Data Analysis: The effect of this compound was assessed by measuring the reduction in the peak tail current amplitude at various concentrations. The IC50 was determined by fitting the concentration-response data to the Hill equation.

Other Ion Channel Assays (General Protocol)

For other voltage-gated potassium, sodium, and calcium channels, selectivity screening was likely performed using automated high-throughput patch-clamp systems.

  • Cell Lines: HEK293 or CHO-K1 cells stably expressing the specific human ion channel of interest (e.g., Kv1.5, Nav1.5, Cav1.2).

  • Patch-Clamp Configuration: Whole-cell patch-clamp.

  • Solutions and Voltage Protocols: The specific composition of the intracellular and extracellular solutions, as well as the voltage protocols, were optimized for each ion channel to ensure robust and reliable current measurements. For example, sodium-free and potassium-free solutions are used to isolate calcium channel currents.

  • Data Analysis: The percent inhibition at a given concentration or the IC50 value was determined by comparing the current in the presence and absence of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its selectivity.

cluster_0 Mechanism of Action Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin Ca2_influx->Calmodulin binds KCa2 KCa2 Channel (SK) Calmodulin->KCa2 activates Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K⁺ efflux leads to This compound This compound This compound->KCa2 Inhibition Inhibition cluster_workflow This compound Selectivity Profiling Workflow start Start cell_culture Cell Culture (HEK293, CHO-K1 expressing target ion channel) start->cell_culture patch_clamp Patch-Clamp Electrophysiology (Whole-cell or Inside-out) cell_culture->patch_clamp data_acquisition Current Recording (Baseline vs. This compound application) patch_clamp->data_acquisition data_analysis Data Analysis (IC₅₀ determination, % inhibition) data_acquisition->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile end End selectivity_profile->end

References

AP14145: A Cross-Species Comparative Guide to a Novel KCa2 Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AP14145, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The data presented herein is collated from multiple preclinical studies across various species, offering a comparative perspective against other relevant compounds.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting KCa2.2 and KCa2.3 channels. This inhibition leads to a prolongation of the atrial effective refractory period (AERP), a key mechanism for the treatment of atrial fibrillation (AF).[1][2][3] this compound acts as a negative allosteric modulator, effectively reducing the channel's sensitivity to intracellular calcium.[1][3]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_cell Atrial Myocyte Ca2_influx Ca2+ Influx (L-type Ca2+ channels) intracellular_Ca2 Intracellular Ca2+ Ca2_influx->intracellular_Ca2 Ca2_release Ca2+ Release (Ryanodine Receptors) Ca2_release->intracellular_Ca2 KCa2 KCa2.2 / KCa2.3 Channels intracellular_Ca2->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux Repolarization Repolarization K_efflux->Repolarization This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation)

Caption: Signaling pathway of KCa2 channel modulation by this compound in an atrial myocyte.

Cross-Species Efficacy Comparison

This compound has demonstrated consistent efficacy in prolonging the AERP across multiple species, a key indicator of its antiarrhythmic potential. The following table summarizes the key efficacy parameters of this compound and comparator compounds.

SpeciesCompoundDose/ConcentrationPrimary Efficacy EndpointResultReference
Rat This compound2.5 and 5 mg/kg (in vivo)Atrial Effective Refractory Period (AERP) ProlongationSignificant increase in AERP.[1][3]
This compound10 µM (isolated heart)Atrial Effective Refractory Period (AERP) ProlongationIncreased AERP duration.[1][4]
NS85935 mg/kgAtrial Effective Refractory Period (AERP) ProlongationSimilar AERP increase to 5 mg/kg this compound.[1]
Mouse This compound10 mg/kgCentral Nervous System (CNS) EffectsNo apparent acute CNS effects.[1][3]
Guinea Pig This compoundN/AAtrial Effective Refractory Period (AERP) ProlongationIncreased AERP without prolonging QTcB.[2][5]
DofetilideN/AQTcB Interval and AERPIncreased QTcB and, to a lesser extent, AERP.[2][5]
OndansetronN/AAtrial and Ventricular RepolarizationProlonged ventricular, but not atrial repolarization.[2][5]
Pig This compoundN/AAtrial Fibrillation (AF) Duration and Atrial RefractorinessReduced AF duration and prolonged atrial refractoriness.[6]
VernakalantN/AAtrial Fibrillation (AF) Duration and Atrial RefractorinessSimilar effects to this compound in a model of AF.[6]
Goat This compound20 mg/kg/h infusionAtrial Fibrillation (AF) TerminationTerminated persistent AF in 5 out of 6 animals.[7]

In Vitro Potency and Selectivity

The potency of this compound has been characterized using patch-clamp electrophysiology on heterologously expressed human ion channels.

ChannelCompoundIC50Reference
hKCa2.2 This compound1.1 ± 0.3 µM[1][3]
hKCa2.3 This compound1.1 ± 0.3 µM[1][3]
hKCa1.1 This compound10 µM inhibited 50% of the current[1][4]
hKCa2.1 This compound10 µM inhibited 90% of the current[1][4]
hKCa3.1 This compoundNo significant effect at 10 µM[1][4]
Kv11.1 (hERG) This compound71.8 µM[2]
Dofetilide0.03 µM[2]
Ondansetron2.79 ± 0.03 µM[2]

Experimental Protocols

The following section outlines the methodologies for key experiments cited in this guide.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is used to determine the potency and selectivity of compounds on specific ion channels expressed in cell lines (e.g., HEK or CHO cells).

cluster_workflow Patch-Clamp Experimental Workflow cell_culture Cell Culture (e.g., HEK cells expressing KCa2 channels) patch_pipette Patch Pipette Fabrication & Filling with Intracellular Solution cell_culture->patch_pipette giga_seal Gigaohm Seal Formation on a single cell patch_pipette->giga_seal whole_cell Whole-Cell Configuration (Rupturing the cell membrane) giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol (Applying voltage steps) whole_cell->voltage_clamp drug_application Compound Application (e.g., this compound) voltage_clamp->drug_application data_acquisition Data Acquisition (Recording of ionic currents) drug_application->data_acquisition data_analysis Data Analysis (IC50 curve fitting) data_acquisition->data_analysis

Caption: A generalized workflow for whole-cell patch-clamp experiments.

Protocol Details:

  • Cell Lines: HEK or CHO cells stably expressing the human KCa channel subtypes (KCa2.2, KCa2.3, etc.) or other channels of interest (e.g., Kv11.1).[1][2]

  • Solutions: Symmetrical K+ solutions are typically used for recording KCa currents. The intracellular solution contains a buffered Ca2+ concentration to activate the channels.[1]

  • Recording: Whole-cell patch-clamp recordings are performed to measure macroscopic currents through the ion channels.[1]

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the test compound to determine the IC50 value.[1]

In Vivo Electrophysiology in Anesthetized Rats

This protocol is used to assess the effect of a compound on cardiac electrophysiological parameters in a living animal.

cluster_workflow In Vivo Electrophysiology Workflow (Rat) anesthesia Anesthesia (e.g., fentanyl-midazolam) catheterization Catheterization (Jugular vein for drug administration) anesthesia->catheterization electrode_placement Electrode Placement (Atrial pacing and recording electrodes) catheterization->electrode_placement baseline_recording Baseline AERP Measurement (Programmed electrical stimulation) electrode_placement->baseline_recording drug_administration Drug Administration (Bolus injection of this compound or vehicle) baseline_recording->drug_administration post_drug_recording Post-Drug AERP Measurement (At various time points) drug_administration->post_drug_recording data_analysis Data Analysis (Comparison of AERP before and after drug) post_drug_recording->data_analysis

Caption: Workflow for in vivo atrial effective refractory period (AERP) measurement in rats.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[1]

  • Anesthesia: A suitable anesthetic regimen is administered to maintain a stable physiological state.[1]

  • Surgical Preparation: The jugular vein is cannulated for intravenous drug administration. Pacing and recording electrodes are placed on the atria.[1]

  • AERP Measurement: The AERP is determined by delivering programmed electrical stimuli to the atria. The AERP is defined as the longest coupling interval (S1-S2) that fails to capture the atrium.[1]

  • Drug Administration: this compound or vehicle is administered as an intravenous bolus.[1]

  • Data Collection: AERP is measured at baseline and at multiple time points after drug administration to determine the time course of the drug's effect.[1]

Conclusion

This compound is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Preclinical studies across multiple species, including rats, mice, guinea pigs, pigs, and goats, consistently demonstrate its ability to prolong the atrial effective refractory period, a key antiarrhythmic mechanism.[1][2][6][7] In comparative studies, this compound shows a favorable profile of atrial selectivity over ventricular effects when compared to drugs like dofetilide and ondansetron.[2][5] Furthermore, this compound has shown efficacy in terminating atrial fibrillation in large animal models, including in cases resistant to other antiarrhythmic agents.[6][7] The lack of acute CNS effects in mice at effective doses suggests a potential for a favorable safety profile.[1][3] These findings support the continued investigation of this compound as a promising novel therapy for the management of atrial fibrillation.

References

A Comparative Analysis of AP14145 with Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antiarrhythmic agent AP14145 with established Class III antiarrhythmic drugs, including amiodarone, sotalol, dofetilide, and ibutilide. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound is a novel small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 and KCa2.3 subtypes. This mechanism of action distinguishes it from traditional Class III antiarrhythmics, which primarily exert their effects by blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. The selective action of this compound on KCa2 channels, which are predominantly expressed in the atria, offers the potential for atrial-selective antiarrhythmic effects with a reduced risk of ventricular proarrhythmias, a significant concern with many current Class III agents.

Comparative Data Presentation

The following tables summarize the quantitative data for this compound and other Class III antiarrhythmics, focusing on their ion channel selectivity and electrophysiological effects.

Table 1: Comparative Ion Channel Selectivity (IC50 values in µM)
Ion ChannelThis compoundAmiodaroneSotalolDofetilideIbutilide
KCa2.2 (SK2) 1.1[1]----
KCa2.3 (SK3) 1.1[1]----
IKr (hERG) 71.8[1]0.8 - 2.8[2][3]52 - 343[4][5]0.007 - 0.013[1][4][5]Potent blocker[6]
IKs No significant effectMinimal (acute), Reduces (chronic)[3]-No relevant block[1]-
INa (peak) No significant effect178.1[2]-No effect[1]Activates slow inward current
INa (late) -3.0 - 6.7[2]---
ICaL No significant blockInhibits[2]---

Note: IC50 values can vary depending on experimental conditions. Values presented are representative from the cited literature.

Table 2: Comparative Electrophysiological Effects
ParameterThis compoundAmiodaroneSotalolDofetilideIbutilide
Atrial Effective Refractory Period (AERP) ProlongsProlongsProlongsProlongsProlongs
Ventricular Effective Refractory Period (VERP) No significant effectProlongsProlongsProlongsProlongs
Atrial Selectivity HighLowLowLowLow
Primary Mechanism KCa2.2/2.3 inhibitionMulti-channel blocker (IKr, IKs, INa, ICaL, β-adrenergic)IKr and β-adrenergic blockadeSelective IKr blockadeIKr blockade and slow inward Na+ current activation[7][8][9]

Experimental Protocols

In Vivo Electrophysiology Study for AERP Measurement in Rats

This protocol is adapted from studies evaluating the electrophysiological effects of this compound.

Objective: To determine the atrial effective refractory period (AERP) in anesthetized rats following administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Bipolar platinum electrodes

  • ECG recording system

  • Programmable electrical stimulator

  • Data acquisition system

Procedure:

  • Anesthetize the rat and maintain a stable body temperature.

  • Perform a tracheotomy and ventilate the animal.

  • Introduce a catheter with bipolar electrodes via the jugular vein and position it in the right atrium under ECG guidance.

  • Record baseline ECG and intracardiac electrograms.

  • Determine the atrial pacing threshold.

  • To measure AERP, deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms), followed by a premature stimulus (S2).

  • Start with a long S1-S2 coupling interval and progressively decrease it in 2 ms steps until the S2 fails to elicit a propagated atrial response.

  • The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Administer the test compound (e.g., this compound) intravenously.

  • Repeat AERP measurements at specified time points post-administration to determine the drug's effect.

Whole-Cell Patch Clamp Protocol for KCa2 Channel Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds on KCa2 channels expressed in a heterologous system.

Objective: To determine the IC50 of a test compound for KCa2 channels.

Materials:

  • HEK293 cells stably expressing the KCa2 channel subtype of interest.

  • Patch clamp rig (amplifier, micromanipulator, microscope).

  • Data acquisition and analysis software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and polisher.

  • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

  • Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 1 µM) to activate KCa2 channels (pH 7.2).

  • Test compound stock solution (e.g., in DMSO).

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull and polish glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Mount the coverslip in the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp or step protocol (e.g., from -100 mV to +60 mV) to elicit KCa2 currents.

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of the test compound.

  • Record currents at each concentration after reaching steady-state block.

  • Wash out the compound to assess reversibility.

  • Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response data to the Hill equation to determine the IC50.

Mandatory Visualizations

Mechanism of Action and Ion Channel Selectivity

cluster_this compound This compound cluster_Traditional Traditional Class III Antiarrhythmics This compound This compound KCa2_2 KCa2.2 (SK2) This compound->KCa2_2 Inhibition (IC50 = 1.1 µM) KCa2_3 KCa2.3 (SK3) This compound->KCa2_3 Inhibition (IC50 = 1.1 µM) hERG_AP hERG (IKr) This compound->hERG_AP Weak Inhibition (IC50 = 71.8 µM) Amiodarone Amiodarone hERG_Trad hERG (IKr) Amiodarone->hERG_Trad Inhibition IKs IKs Amiodarone->IKs Inhibition INa INa Amiodarone->INa Inhibition ICaL ICaL Amiodarone->ICaL Inhibition Beta_AR β-adrenergic receptors Amiodarone->Beta_AR Blockade Sotalol Sotalol Sotalol->hERG_Trad Inhibition Sotalol->Beta_AR Blockade Dofetilide Dofetilide Dofetilide->hERG_Trad Selective Inhibition Ibutilide Ibutilide Ibutilide->hERG_Trad Inhibition Ibutilide->INa Activates slow inward current

Caption: Comparative mechanism of action of this compound and traditional Class III antiarrhythmics.

Experimental Workflow for In Vivo Electrophysiology Study

start Start anesthetize Anesthetize Rat start->anesthetize catheterize Catheterize Right Atrium anesthetize->catheterize baseline Record Baseline ECG and Intracardiac Electrograms catheterize->baseline pace_thresh Determine Atrial Pacing Threshold baseline->pace_thresh measure_aerp_pre Measure Baseline AERP pace_thresh->measure_aerp_pre administer Administer Test Compound measure_aerp_pre->administer measure_aerp_post Measure AERP Post-Administration administer->measure_aerp_post analyze Analyze Data measure_aerp_post->analyze end End analyze->end

Caption: Workflow for in vivo measurement of atrial effective refractory period (AERP) in rats.

Signaling Pathway of this compound in Atrial Myocytes

This compound This compound KCa2 KCa2.2 / KCa2.3 (SK Channels) This compound->KCa2 Inhibits K_efflux K+ Efflux KCa2->K_efflux Mediates Repolarization Atrial Action Potential Repolarization K_efflux->Repolarization Contributes to APD Atrial Action Potential Duration (APD) Repolarization->APD Determines AERP Atrial Effective Refractory Period (AERP) APD->AERP Influences Antiarrhythmic Antiarrhythmic Effect (Atrial-Selective) AERP->Antiarrhythmic Leads to

Caption: Proposed signaling pathway for the antiarrhythmic effect of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AP14145

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential logistical and safety information for the proper disposal of AP14145, a KCa2 channel negative allosteric modulator. By adhering to these procedures, laboratories can maintain a safe environment and comply with regulations.

This compound hydrochloride Properties

A clear understanding of a compound's properties is critical for its safe management. The following table summarizes the key characteristics of this compound hydrochloride.

PropertyValueReference
Molecular Weight 398.81 g/mol [1]
Formula C₁₈H₁₇F₃N₄O·HCl[1]
CAS Number 2387505-59-9[2]
Appearance Solid[2][3]
Purity ≥98% (HPLC)
Storage Store at -20°C[1][3]
Solubility Soluble to 100 mM in DMSO and to 100 mM in ethanol.[1]
Hazard Classification Not a hazardous substance or mixture.[2]

Experimental Protocol for Disposal

While the safety data sheet for this compound hydrochloride states that it is not a hazardous substance, it is crucial to follow standard laboratory procedures for chemical waste disposal to ensure safety and environmental protection. The following protocol outlines the recommended steps for the disposal of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves.

  • Sealed and properly labeled waste container for non-hazardous chemical waste.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, conduct a risk assessment. Although this compound is not classified as hazardous, it is important to be aware of potential risks associated with handling any chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.[4]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4] It should be disposed of in a designated container for non-hazardous chemical waste.

  • Solid Waste Disposal:

    • Place unused or expired solid this compound directly into a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should also be placed in this container.

  • Solution Waste Disposal:

    • For solutions of this compound, collect the waste in a sealed, leak-proof container that is properly labeled with the contents ("this compound in [solvent name]") and marked as "non-hazardous waste."

    • Do not dispose of solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Ensure the waste container is clearly and accurately labeled with its contents. This aids in proper identification and final disposal by waste management personnel.

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's EHS or a licensed waste disposal contractor.

  • Consult Local Regulations: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations. Procedures can vary, and it is essential to remain compliant.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial preparation to final collection.

AP14145_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Identify and Segregate This compound Waste A->B Proceed with Caution C Place Solid Waste & Contaminated Materials in Labeled Container B->C For Solids D Collect Solution Waste in Sealed, Labeled Container B->D For Solutions E Ensure Container is Properly Labeled C->E D->E F Store in Designated Waste Area E->F Secure Storage G Arrange for Collection by EHS/Waste Contractor F->G Final Step

References

Personal protective equipment for handling AP14145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of AP14145. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect eyes from any airborne powder or splashes of solutions containing this compound.
Hand Protection Nitrile GlovesStandard laboratory gloves provide sufficient protection against incidental contact. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from potential contamination.
Respiratory Protection Not generally requiredAs this compound is a solid, respiratory protection is not typically necessary. However, if there is a risk of generating dust or aerosols, work should be conducted in a fume hood or a certified biological safety cabinet to ensure adequate ventilation.[1]

Operational Plans: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the quality and stability of this compound, as well as for laboratory safety.

Handling Procedures:
  • Avoid Inhalation, and Contact with Eyes and Skin : Always handle this compound in a well-ventilated area.[1]

  • Use in Designated Areas : Conduct all work with this compound in a chemical fume hood or other designated containment area to minimize the risk of exposure.

  • Prevent Dust Formation : Handle the solid compound carefully to avoid generating dust.[1]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] A safety shower should be readily accessible.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Storage of this compound:
FormStorage TemperatureDurationAdditional Notes
Solid -20°CStore in a sealed container, away from moisture.[2]
In Solvent -80°C6 monthsStore in a sealed container, away from moisture.[2]
-20°C1 monthStore in a sealed container, away from moisture.[2]

Disposal Plan

As this compound is classified as a non-hazardous solid chemical waste, the following disposal procedures should be followed in accordance with standard laboratory and institutional guidelines.

Step-by-Step Disposal Guide:
  • Solid Waste :

    • Collect waste this compound solid in a clearly labeled, sealed, and non-leaking container.

    • The label should clearly identify the contents as "this compound" and be marked as "non-hazardous for disposal".

    • Dispose of the container through your institution's chemical waste disposal program. Do not mix with solvent waste.

  • Contaminated Materials :

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated, sealed waste bag.

    • This bag should be disposed of as solid chemical waste through your institution's waste management service.

  • Empty Containers :

    • Once empty, rinse the original container with a suitable solvent (e.g., ethanol or DMSO).

    • The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the container can typically be disposed of as regular lab glass or plastic waste, provided all labels are defaced.

Experimental Protocols

This compound is a negative allosteric modulator of KCa2 (SK) channels.[3][4] The following are summaries of key experimental protocols from published studies.

Patch-Clamp Recordings for KCa2 Channel Inhibition

This protocol, adapted from Simó-Vicens et al., 2017, is used to investigate the inhibitory effect of this compound on heterologously expressed KCa2 channels.[3]

Cell Culture and Transfection:

  • HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin.

  • Cells are transiently transfected with the cDNA encoding the desired KCa2 channel subtype using a suitable transfection reagent.

Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The extracellular solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular (pipette) solution contains (in mM): 150 KCl, 5 EGTA, 1.6 CaCl2, 2 MgCl2, 5 HEPES, and 2 Na2ATP, adjusted to pH 7.2. The free Ca2+ concentration is calculated and adjusted to the desired level.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the final desired concentrations.

Data Analysis:

  • The inhibitory effect of this compound is quantified by measuring the reduction in the KCa2 channel current at a specific membrane potential.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

In Vivo Assessment of Atrial Effective Refractory Period (AERP) in a Porcine Model

This protocol is a summary of the methods used by Diness et al., 2017, to evaluate the antiarrhythmic effects of this compound in pigs.[1]

Animal Model:

  • Domestic pigs are used for the study.

  • Atrial fibrillation (AF) can be induced by atrial tachypacing.

Electrophysiological Measurements:

  • Animals are anesthetized and instrumented for epicardial recording and stimulation.

  • The atrial effective refractory period (AERP) is measured by delivering programmed electrical stimulation to the atria. A train of stimuli is followed by a premature extrastimulus. The AERP is the longest coupling interval that fails to elicit a response.

  • This compound is administered intravenously as a bolus or continuous infusion.

  • AERP is measured before and after the administration of this compound to assess its effect on atrial refractoriness.

Data Analysis:

  • The change in AERP following this compound administration is calculated and compared to baseline values.

  • Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

This compound Experimental Workflow

AP14145_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start HEK293 Cell Culture transfection Transfection with KCa2 cDNA invitro_start->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp data_analysis_vitro IC50 Determination patch_clamp->data_analysis_vitro invivo_start Porcine Model with Induced AF instrumentation Anesthesia & Instrumentation invivo_start->instrumentation aerp_baseline Baseline AERP Measurement instrumentation->aerp_baseline ap14145_admin IV Administration of this compound aerp_baseline->ap14145_admin aerp_post Post-treatment AERP Measurement ap14145_admin->aerp_post data_analysis_vivo Statistical Analysis aerp_post->data_analysis_vivo compound This compound Compound compound->patch_clamp Test Compound compound->ap14145_admin Test Compound

Caption: Workflow for in vitro and in vivo evaluation of this compound.

KCa2 Channel Signaling Pathway and this compound Inhibition

KCa2_Signaling cluster_cell Cardiomyocyte Ca_influx Ca2+ Influx (L-type Ca2+ channels) intracellular_Ca Increased Intracellular [Ca2+] Ca_influx->intracellular_Ca Ca_release Ca2+ Release (Ryanodine Receptors) Ca_release->intracellular_Ca Calmodulin Calmodulin (CaM) intracellular_Ca->Calmodulin binds KCa2 KCa2 Channel Calmodulin->KCa2 activates K_efflux K+ Efflux KCa2->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization This compound This compound This compound->KCa2 inhibits (NAM)

Caption: this compound as a negative allosteric modulator of the KCa2 channel.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.